Perfluorodiglyme
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKVOMJRCQYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O(CF2CF2O)2CF3, C6F14O3 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542616 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-99-4 | |
| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorodiglyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Harnessing Quantum Chemistry to Elucidate the Physicochemical Properties of Perfluorodiglyme
An In-Depth Technical Guide
Abstract
Perfluorinated compounds are of significant interest across various scientific disciplines, from materials science to pharmacology, owing to their unique and often desirable properties conferred by the presence of fluorine atoms. Perfluorodiglyme (C₆F₁₄O₃) stands as a notable example, valued for its chemical inertness and specific solvation characteristics. Understanding its fundamental molecular properties is paramount for optimizing its current applications and exploring new ones, particularly in the realm of drug development where fluorination is a key strategy for modulating metabolic stability and bioavailability.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of employing quantum chemistry calculations, specifically Density Functional Theory (DFT), to predict and analyze the structural, electronic, and vibrational properties of this compound. We will delve into the causality behind methodological choices, ensuring a robust and self-validating computational protocol.
Introduction: The Rationale for a Computational Approach
This compound, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-2,5-dioxahexane, possesses a unique molecular architecture characterized by a flexible ether backbone saturated with highly electronegative fluorine atoms.[2] This structure imparts properties such as high thermal stability, low surface tension, and unique solvation capabilities. In advanced applications, such as electrolytes for energy storage or as inert media, these properties are critical. For pharmaceutical sciences, understanding how perfluorination impacts molecular conformation, electronic charge distribution, and intermolecular interactions is essential for rational drug design.[1]
While empirical studies are indispensable, they are often resource-intensive. Quantum chemistry calculations offer a powerful, predictive alternative, providing deep insights into molecular behavior at the subatomic level.[3] These in silico methods allow us to build a foundational understanding of a molecule's properties before embarking on extensive laboratory work, accelerating the research and development cycle. This guide focuses on Density Functional Theory (DFT), a computational method that provides an optimal balance between accuracy and computational expense for molecules of this size.[4]
Theoretical Cornerstone: Density Functional Theory (DFT)
At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecule to determine its energy and wavefunction, from which all other properties can be derived.[5] For a polyatomic molecule like this compound, an exact solution is computationally intractable. DFT provides an elegant and efficient framework by reformulating the problem to focus on the electron density, a more manageable quantity than the complex many-electron wavefunction.
The accuracy of a DFT calculation is governed by two key choices:
-
The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing electronegative atoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[6][7] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, offering a robust description of electronic structure.
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For fluorinated compounds, a Pople-style basis set such as 6-311++G(d,p) is recommended.[8] This notation indicates a triple-zeta quality basis set for core electrons, augmented with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe non-spherical electron distributions in chemical bonds.
By carefully selecting the functional and basis set, we establish a level of theory that is well-suited for investigating the properties of this compound with high fidelity.
The Computational Protocol: A Self-Validating Workflow
A rigorous computational study follows a logical progression of steps, where the output of each stage validates the previous one. This ensures the final calculated properties are derived from a physically meaningful molecular state.
Step-by-Step Methodology
1. Molecular Structure Preparation:
-
Action: Construct an initial 3D model of this compound using molecular building software (e.g., Avogadro). The exact initial conformation is not critical, as the subsequent optimization step will locate the energy minimum. However, a chemically reasonable starting point can accelerate convergence.
-
Causality: This step provides the initial nuclear coordinates required by the quantum chemistry software.
2. Geometry Optimization:
-
Action: Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.
-
Protocol: Use a computational chemistry package like Gaussian or ORCA. The input file must specify the atomic coordinates, the charge (0 for neutral this compound), the spin multiplicity (1 for a singlet ground state), and the desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Causality: This step is crucial to find the most stable, equilibrium structure of the molecule. All subsequent properties must be calculated for this optimized geometry to be physically meaningful.
3. Vibrational Frequency Analysis:
-
Action: Following a successful optimization, a frequency calculation is performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to atomic positions.
-
Protocol: This is typically a separate calculation type (Freq) in the software, run on the optimized coordinates from the previous step.
-
Causality & Self-Validation: This calculation serves two purposes. First, it validates the optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring a re-optimization.[9] Second, it provides the molecule's predicted infrared (IR) spectrum, as the frequencies and intensities of the vibrational modes are calculated.[8] It also yields important thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6][9]
4. Electronic Property Calculation:
-
Action: With the validated minimum-energy structure, a final "single-point" energy calculation is performed to derive a host of electronic properties from the resulting wavefunction.
-
Protocol: This calculation uses the same level of theory and the final optimized geometry. Keywords are added to the input to request specific properties like molecular orbitals, Mulliken population analysis, and electrostatic potential (ESP) maps.
-
Causality: This step leverages the accurate, self-consistent field (SCF) solution of the electron density to compute observable and interpretable chemical properties.[10]
Results and Interpretation: A Quantitative Look at this compound
The output from this workflow provides a wealth of quantitative data. Below are representative tables of the kind of data one would obtain and how to interpret them.
Table 1: Key Calculated Properties of this compound at B3LYP/6-311++G(d,p)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Electronic Energy | (Value in Hartrees) | The final, optimized energy of the molecule. Used for relative stability comparisons. |
| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | (Value in eV) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | The difference between HOMO and LUMO energies. A large gap suggests high kinetic stability and low chemical reactivity. |
| Zero-Point Vibrational Energy | (Value in kcal/mol) | The residual vibrational energy at 0 K. A necessary correction for accurate thermochemical calculations.[9] |
Interpretation for the Researcher:
-
Structure and Stability: The optimized geometry reveals the preferred conformation, showing the interplay between the flexible ether linkages and the sterically demanding, electron-withdrawing CF₂ and CF₃ groups. The large HOMO-LUMO gap is characteristic of perfluorinated compounds and quantitatively confirms their well-known chemical inertness.
-
Reactivity and Interactions: The molecular electrostatic potential (ESP) map, which can be visualized, is particularly insightful for drug development. It reveals the charge distribution across the molecule. The highly negative potential around the fluorine atoms and the less negative (or even slightly positive) potential near the oxygen atoms highlight sites for potential electrostatic interactions with a biological receptor or other molecules. This information is invaluable for predicting binding orientations and designing complementary molecular partners.
-
Spectroscopic Signature: The calculated vibrational frequencies can be directly compared to an experimental IR spectrum to confirm the identity and purity of a synthesized sample. Key predicted peaks, such as the strong C-F stretching modes, provide a unique fingerprint for the molecule.
Conclusion: From Calculation to Application
This guide has outlined a robust, field-proven workflow for the quantum chemical calculation of this compound's properties. By following this protocol, researchers can gain a deep, quantitative understanding of its molecular structure, stability, and potential for interaction. The true power of this in silico approach lies in its predictive capability, enabling scientists to generate testable hypotheses and make informed decisions. For drug development professionals, these methods provide a rational basis for utilizing fluorination strategies, helping to predict the impact on a drug candidate's physicochemical profile long before it reaches the synthesis stage.[1] Ultimately, computational chemistry serves as an indispensable tool, accelerating innovation by bridging the gap between theoretical concepts and practical applications.
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An In-Depth Technical Guide to the Safe Handling of Perfluorodiglyme for Laboratory Professionals
Foreword: Understanding Perfluorodiglyme (PFDG)
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a highly fluorinated ether with exceptional chemical stability and unique solvent properties. These characteristics make it valuable in specialized applications within research and drug development, including as a reaction medium for aggressive reagents and in certain analytical techniques. However, the very stability that makes PFDG useful also classifies it as a "forever chemical," posing significant health and environmental concerns.[1] This guide provides drug development professionals, researchers, and scientists with a framework for handling this compound, grounded in the principles of causality, self-validating protocols, and authoritative safety standards. Our objective is to empower laboratory personnel to mitigate risks effectively, ensuring both personal safety and environmental stewardship.
Core Principles of Hazard Mitigation: A Proactive Approach
Safe handling of any chemical is predicated on a thorough understanding of its potential hazards. For this compound and related PFAS compounds, a multi-layered approach is essential, prioritizing proactive controls over reactive measures. The widely accepted "Hierarchy of Controls" provides a logical framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls applied to this compound handling.
This guide will focus on the practical implementation of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), as elimination and substitution are not always feasible in a research context.
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the broader class of PFAS compounds is associated with significant health risks. It is prudent to handle PFDG with the assumption that it shares these hazards.
-
Health Hazards :
-
Inhalation : Vapors may cause respiratory tract irritation. Prolonged exposure to related PFAS compounds can lead to systemic effects.[2]
-
Skin Contact : May cause skin irritation.[3] Due to its chemical nature, absorption through the skin is a potential route of exposure, which could lead to systemic toxicity.[3]
-
Eye Contact : Can cause serious eye irritation or damage.[3]
-
Ingestion : Toxic if swallowed. Ingestion of related PFAS compounds is linked to liver damage, developmental issues, and is suspected of causing cancer.[3]
-
Chronic Effects : Perfluoroalkyls are characterized by their persistence in the body and the environment.[4][5] Chronic exposure is linked to a range of adverse health effects, and some PFAS are classified as possibly carcinogenic to humans.[3]
-
-
Physical & Chemical Hazards :
-
Reactivity : Generally stable, but should be kept away from incompatible materials such as strong oxidizing agents.[6][7]
-
Flammability : While many perfluorinated compounds are not highly flammable, this should be confirmed with the specific Safety Data Sheet (SDS). Some may have high flash points but can still burn under certain conditions.[2]
-
Exposure Control and Personal Protection: A Self-Validating System
The core of safe handling is a system of overlapping controls that assumes any single barrier might fail. This creates a self-validating workflow where each step reinforces the last.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. Their proper function is critical and must be verified before any work begins.
-
Chemical Fume Hood : All handling of this compound that could generate vapors—including opening containers, weighing, transferring, and mixing—must be performed inside a certified chemical fume hood.[8]
-
Causality : A fume hood creates negative pressure, drawing vapors away from the user's breathing zone and exhausting them safely outside the building.
-
Self-Validation : Before starting work, check the fume hood's certification sticker to ensure it has been tested within the last year. Verify that the airflow monitor is functioning and shows adequate face velocity. Work should always be conducted at least 6 inches inside the sash.[8]
-
Administrative Controls: Standardizing Safety
These are the procedures and policies that dictate how work is performed safely.
-
Standard Operating Procedures (SOPs) : A detailed, laboratory-specific SOP for handling PFDG must be written and readily available. All personnel must be trained on this SOP before working with the chemical.
-
Access Restriction : Only authorized and trained personnel should be allowed in areas where PFDG is handled and stored.[9]
-
Labeling : All primary and secondary containers of PFDG must be clearly labeled with the chemical name and primary hazards. Containers should be dated upon receipt and upon opening to track potential peroxide formation, a known hazard for some ethers.[8]
-
Good Housekeeping : Maintain a clean and organized work area. Do not eat, drink, or apply cosmetics in the laboratory.[10] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection.[11] Its selection must be based on a thorough risk assessment.[12]
-
Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[11][13]
-
Skin Protection :
-
Lab Coat : A chemically resistant lab coat or apron should be worn.
-
Gloves : Choosing the correct glove material is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure to fluorinated solvents. Consult the manufacturer's SDS and glove compatibility charts. Double-gloving may be appropriate for certain procedures.
-
-
Respiratory Protection : Generally not required when working in a certified fume hood. If engineering controls are not feasible or fail, a respirator appropriate for organic vapors may be necessary, and this requires enrollment in a respiratory protection program with fit-testing.[13]
Protocols for Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation : Don all required PPE (goggles, lab coat, appropriate gloves). Verify that the chemical fume hood is operational.
-
Staging : Place absorbent, chemical-resistant pads on the work surface inside the fume hood to contain minor drips.
-
Transfer : When transferring PFDG, do so slowly and carefully to avoid splashing. Use a secondary container to transport the primary container from storage to the fume hood.
-
Heating/Distillation : If heating is required, use a water bath or heating mantle with temperature control. Never heat a closed container. When distilling, never distill to dryness, as this can concentrate potentially explosive peroxides. Leave at least 10% of the liquid volume as bottoms.[8]
-
Post-Handling : Securely close all containers. Decontaminate the work area by wiping it down.
-
PPE Removal : Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles. Wash hands thoroughly with soap and water.
Storage Protocol
-
Location : Store PFDG in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[14]
-
Segregation : Store separately from incompatible materials, particularly strong oxidizing agents.[7]
-
Containers : Keep containers tightly sealed when not in use to prevent evaporation and potential contamination.[6] Use only containers made of appropriate, chemically resistant materials.
-
Quantity : Only the minimum quantity of PFDG required for ongoing work should be kept in the laboratory.[15] Bulk quantities should be stored in a dedicated, approved chemical storage cabinet.[14]
Waste Disposal Protocol
PFAS waste disposal is a highly regulated and evolving field.[16][17]
-
Classification : PFDG waste is considered hazardous waste. It should never be disposed of down the drain or in regular trash.
-
Collection : Collect all PFDG-contaminated waste (including used gloves, absorbent pads, and empty containers) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Vendor : All PFAS waste must be disposed of through a licensed hazardous waste disposal company. Current acceptable methods include high-temperature incineration or permanent storage in a secure hazardous waste landfill (Subtitle C landfill).[1][18]
-
Regulatory Compliance : Consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance, as rules for PFAS disposal are subject to change.[19]
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.[20]
Caption: Emergency response workflow for skin contact with this compound.
-
Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes.[21] While flushing, remove any contaminated clothing.[21] Seek prompt medical attention.
-
Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill :
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.[22]
-
For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[23] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[23]
-
Ventilate the area and decontaminate the spill surface.
-
Quantitative Safety Data
This table summarizes key quantitative data. Note that specific values for this compound may not be established; in such cases, data for structurally similar compounds or general guidelines are used. Always refer to the specific SDS for the material you are using.
| Parameter | Value / Guideline | Rationale / Source |
| Occupational Exposure Limits (OELs) | Not established. Adhere to the principle of ALARA (As Low As Reasonably Achievable). | The absence of a specific PEL or TLV necessitates stringent engineering controls to minimize any potential exposure.[24] |
| Flash Point | >204°C (399°F) (Example for a Perfluoroelastomer) | While not highly flammable, it can combust at high temperatures. Avoid proximity to ignition sources.[2] |
| Emergency Flushing Time (Skin/Eyes) | ≥ 15 minutes | Ensures thorough removal of the chemical to minimize tissue damage.[8][21] |
| Maximum Laboratory Storage Quantity | ≤ 50 Liters (Highly Flammable Liquids Guideline) | Prudent to apply stricter guidelines. Limit quantities to the minimum needed for a single shift or experiment.[15] |
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Methodological & Application
Perfluorodiglyme: A Non-Coordinating Solvent for Advanced Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for the Ideal Catalytic Environment
In the intricate world of chemical synthesis, the choice of solvent is paramount. It is not merely a medium for dissolving reactants but an active participant that can profoundly influence reaction rates, selectivity, and even the stability of catalytic species. Traditional coordinating solvents, while excellent for solubilizing polar reagents, can often interfere with catalytic cycles by competing for coordination sites on the metal center. This can lead to catalyst deactivation, reduced efficiency, and undesired side reactions.
The pursuit of a truly "innocent" solvent—one that provides a stable and non-interactive environment for catalysis—has led researchers to explore the unique properties of perfluorinated compounds. Among these, perfluorodiglyme (bis(perfluoroethyl) ether) emerges as a compelling candidate. Its fully fluorinated structure renders it chemically inert, thermally robust, and exceptionally non-coordinating. This guide provides a comprehensive overview of the application of this compound as a non-coordinating solvent in catalysis, offering detailed insights into its properties, practical application protocols, and the mechanistic advantages it confers.
Physicochemical Properties of this compound: The Foundation of its Utility
The efficacy of this compound as a non-coordinating solvent stems from its distinct physicochemical properties. The replacement of all hydrogen atoms with fluorine imparts a unique electronic character and intermolecular behavior.
| Property | Value | Significance in Catalysis |
| Molecular Formula | C4F10O | High degree of fluorination leads to inertness. |
| Boiling Point | ~ 65-68 °C | Suitable for a range of reaction temperatures and allows for easy removal post-reaction. |
| Density | ~ 1.6 g/mL | Facilitates phase separation in biphasic systems. |
| Dielectric Constant | Low | Indicates low polarity and poor coordinating ability. |
| Donor Number (DN) | Very Low | A key indicator of its non-coordinating nature, signifying a very weak ability to donate lone pairs of electrons to a Lewis acid (the catalyst).[1] |
| Solubility | Immiscible with many organic solvents and water | Enables fluorous biphasic catalysis for easy catalyst recovery.[2] |
| Chemical Inertness | High | Resistant to strong acids, bases, oxidants, and reductants, ensuring it does not interfere with the catalytic reaction. |
| Thermal Stability | High | Allows for reactions to be conducted at elevated temperatures without solvent degradation. |
The very low donor number of perfluorinated ethers is a critical parameter that quantifies their inability to act as a Lewis base and coordinate to metal centers. This lack of coordination is the primary reason for their "non-coordinating" designation and is the cornerstone of their utility in catalysis.
Core Directive: Leveraging the Non-Coordinating Nature of this compound
The primary advantage of employing this compound lies in its ability to create a reaction environment where the catalyst's true potential can be realized, free from solvent interference. This is particularly crucial in reactions involving highly electrophilic or coordinatively unsaturated catalytic species.
Causality Behind Experimental Choices: Why Choose this compound?
-
To Unleash "Naked" Cations: In many catalytic reactions, particularly in cationic polymerization and Lewis acid catalysis, the active species is a highly reactive cation. Coordinating solvents can solvate and stabilize this cation, reducing its electrophilicity and, consequently, its catalytic activity. This compound, with its non-coordinating nature, allows for the generation of "naked" or weakly solvated cations, leading to significantly enhanced reaction rates.
-
To Prevent Catalyst Inhibition: Solvents with donor atoms (e.g., THF, acetonitrile, DMF) can compete with the substrate for binding to the catalyst's active site. This competitive binding can inhibit the catalyst, leading to lower turnover frequencies. The inertness of this compound eliminates this possibility.
-
To Enhance Catalyst Stability: While seemingly counterintuitive, the lack of strong solvent-catalyst interactions can, in some cases, enhance the stability of sensitive organometallic complexes by preventing solvent-induced decomposition pathways.[3][4]
-
To Enable Fluorous Biphasic Catalysis: The immiscibility of this compound with many organic solvents allows for the implementation of fluorous biphasic systems.[2] In this elegant approach, a catalyst modified with a perfluorinated "ponytail" is preferentially soluble in the this compound phase. The reaction occurs at the interface or upon heating to create a single phase. Upon cooling, the phases separate, allowing for the simple decantation of the product-containing organic phase and the reuse of the catalyst-containing fluorous phase.[2][5]
Application Note 1: Cationic Polymerization
Context: Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, leading to a propagating cationic intermediate. The reactivity of this propagating cation is highly sensitive to the reaction medium.
The this compound Advantage: Traditional solvents can interact with the propagating carbocation, leading to side reactions such as chain transfer and termination, which limit the molecular weight and control over the polymer architecture. The use of a non-coordinating solvent like this compound minimizes these unwanted side reactions, allowing for a more "living" polymerization character.[6] This enables the synthesis of well-defined polymers with narrow molecular weight distributions.
Illustrative Workflow: Cationic Polymerization in this compound
Caption: Workflow for cationic polymerization in this compound.
Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
Materials:
-
This compound (dried over molecular sieves)
-
Isobutyl vinyl ether (distilled from calcium hydride)
-
Lewis Acid initiator (e.g., a solution of SnCl4 in dichloromethane)
-
Methanol (for quenching)
-
Nitrogen or Argon source
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Solvent and Monomer Addition: To the reaction flask, add 20 mL of dry this compound via a cannula. Subsequently, add 2.0 g of isobutyl vinyl ether.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the Lewis acid initiator solution dropwise with vigorous stirring. The amount of initiator will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours), monitoring the viscosity of the solution.
-
Quenching: Terminate the polymerization by adding 2 mL of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.
Self-Validation: The success of the protocol is validated by obtaining a polymer with a narrow PDI (typically < 1.2), which is indicative of a well-controlled polymerization with minimal chain transfer and termination events, a direct consequence of the non-coordinating nature of the this compound solvent.
Application Note 2: Lewis Acid Catalysis
Context: Lewis acid catalysis is a cornerstone of organic synthesis, enabling a vast array of transformations such as Friedel-Crafts reactions, Diels-Alder reactions, and carbonyl additions. The strength and reactivity of a Lewis acid are often attenuated by coordinating solvents.
The this compound Advantage: By providing a non-coordinating environment, this compound allows Lewis acids to exhibit their intrinsic reactivity.[1][7][8][9] This can lead to faster reactions, lower catalyst loadings, and the ability to catalyze reactions that are sluggish or do not proceed in conventional solvents.
Logical Relationship: Role of this compound in Lewis Acid Catalysis
Caption: this compound enables the formation of a highly active Lewis acid complex.
Protocol: Diels-Alder Reaction Catalyzed by Scandium Triflate
Materials:
-
This compound (dried)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
Catalyst Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, suspend 0.05 mmol of Sc(OTf)₃ in 10 mL of dry this compound. Note that the solubility of many catalysts in perfluorinated solvents can be low, and the reaction may proceed as a slurry.
-
Reactant Addition: To the stirred suspension, add 1.0 mmol of methyl vinyl ketone followed by 1.2 mmol of freshly cracked cyclopentadiene.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Work-up: Upon completion, add 10 mL of diethyl ether to the reaction mixture. The product will be in the ether layer.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. The denser this compound phase containing the catalyst will settle at the bottom.
-
Product Isolation: Separate the upper ether layer. The this compound layer containing the catalyst can be washed with fresh ether and reused for subsequent reactions.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Self-Validation: The reusability of the this compound/catalyst phase with minimal loss of activity is a key validation of this protocol. The high endo/exo selectivity often observed in these reactions further attests to the highly ordered transition state facilitated by the non-coordinating solvent.
Visualization of the Fluorous Biphasic System (FBS) for Catalyst Recycling
Caption: Fluorous Biphasic System (FBS) for catalyst recycling.
Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Thermal Decomposition: Avoid exposing this compound to very high temperatures, as thermal decomposition can produce toxic and corrosive byproducts.
-
Disposal: Dispose of this compound and related waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion and Future Outlook
This compound represents a powerful, yet underutilized, tool in the arsenal of the modern synthetic chemist. Its exceptional non-coordinating nature and chemical inertness provide an ideal environment for a wide range of catalytic transformations, particularly those involving sensitive and highly reactive species. The ability to employ it in fluorous biphasic systems further enhances its appeal from a green chemistry perspective by enabling straightforward catalyst recycling.[2][5][11][12]
While the initial cost of perfluorinated solvents may be higher than that of conventional solvents, the potential benefits in terms of increased catalyst activity, improved product yields, and catalyst reusability can often offset this investment, especially in the context of high-value chemical synthesis in the pharmaceutical and fine chemical industries. Further research into the application of this compound in a broader range of catalytic reactions is warranted and holds the promise of unlocking new frontiers in chemical reactivity and process efficiency.
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Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation without Water: Fluorous Biphasic Hydroformylation of Olefins. Science, 266(5182), 72-75. [Link]
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Application Note: Advanced Fluorous Phase Synthesis Utilizing Perfluorinated Ethers as High-Performance Solvents
Abstract
Fluorous phase synthesis represents a powerful strategy for streamlining the purification of reaction products, combining the advantages of solution-phase reactivity with the purification efficiency of solid-phase methods.[1] The choice of the fluorous solvent is critical and dictates the applicable reaction conditions. While low-boiling perfluoroalkanes like perfluorohexane (FC-72) are common, their utility is limited in reactions requiring elevated temperatures. This guide details the application of high-boiling, perfluorinated ethers, specifically using Perfluorodiglyme [Perfluorobis(2-ethoxyethyl) ether] as a representative example, to overcome these limitations. We provide an in-depth analysis of the properties of these advanced solvents, their strategic advantages in synthesis, and detailed protocols for their application, work-up, and recycling, empowering researchers to expand the scope of fluorous-phase synthesis.
The Foundational Principle of Fluorous Phase Synthesis
Fluorous phase synthesis is a separation and purification technique that hinges on the unique physical properties of highly fluorinated compounds.[2] These compounds are often immiscible with common organic solvents and water, creating a distinct "fluorous" phase.[3] The core strategy involves covalently attaching a perfluorinated alkyl group, or a "fluorous ponytail," to a substrate or reagent.[2] This "fluorous tagging" renders the molecule highly soluble in a fluorous solvent.[2] After a chemical transformation, the fluorous-tagged species can be selectively separated from non-tagged reactants, byproducts, and reagents through simple liquid-liquid extraction (LLE) or fluorous solid-phase extraction (F-SPE).[4] This methodology drastically simplifies purification, often eliminating the need for traditional column chromatography.[1]
Perfluorinated Ethers: A Superior Class of Fluorous Solvents
The efficacy of a fluorous synthesis strategy is fundamentally linked to the properties of the fluorous solvent. While perfluoroalkanes are effective, their low boiling points preclude their use in reactions that require significant thermal energy. Perfluorinated ethers, such as this compound, offer a compelling alternative.
Causality Behind Solvent Choice: The inclusion of ether linkages within the perfluorinated backbone introduces several key advantages:
-
Elevated Boiling Point: Unlike perfluoroalkanes (e.g., perfluorohexane, b.p. 51-59 °C), the hydrocarbon analogues of perfluorinated ethers have high boiling points (e.g., diethyl carbitol, b.p. 180-190 °C).[5][6] Perfluorination maintains this characteristic, resulting in solvents that can be used at reflux under atmospheric pressure for high-temperature reactions without significant solvent loss.
-
Enhanced Solvating Power: The lone pairs on the ether oxygens impart a degree of polarity that is absent in perfluoroalkanes. This allows perfluorinated ethers to dissolve a broader range of semi-polar organic substrates and reagents. This can facilitate reactions by creating a homogeneous reaction environment at elevated temperatures, a concept known as a Fluorous Biphase System (FBS) that becomes monophasic upon heating.
-
Chemical and Thermal Stability: Like their alkane counterparts, perfluorinated ethers are exceptionally inert, resisting degradation under harsh chemical and thermal conditions, ensuring they do not interfere with the reaction chemistry.[7]
Table 1: Comparative Properties of Fluorous Solvent Classes
| Property | Perfluoroalkanes (e.g., FC-72) | Perfluorinated Ethers (e.g., this compound) | Rationale for Advantage |
| Boiling Point | Low (e.g., ~56 °C)[5] | High (e.g., >150 °C, Estimated) | Enables reactions requiring high thermal energy without pressurized vessels. |
| Polarity | Extremely Low / Non-polar | Low, with some polar character | Broader solubility for a wider range of organic substrates and reagents. |
| Density | High (e.g., ~1.68 g/cm³)[5] | High (e.g., ~1.7-1.8 g/cm³, Estimated) | Facilitates clean phase separation from less dense organic and aqueous layers. |
| Inertness | Very High | Very High | Does not participate in or interfere with most chemical reactions. |
| Phase Miscibility | Immiscible with most organic solvents at RT | Immiscible at RT, often miscible at elevated temperatures | Allows for thermomorphic behavior: biphasic separation at RT, monophasic reaction conditions when heated. |
Detailed Experimental Protocols
The following protocols provide a framework for conducting fluorous phase synthesis using a high-boiling perfluorinated ether like this compound.
Protocol 3.1: High-Temperature Reaction in a Fluorous Biphase System (FBS)
This protocol describes a general procedure where a fluorous-tagged substrate is reacted with a non-fluorous reagent. The system is biphasic at room temperature and becomes monophasic upon heating to facilitate the reaction.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged substrate (1.0 eq).
-
Solvent Addition: Add this compound and a suitable organic co-solvent (e.g., toluene, acetonitrile) in a 1:1 to 2:1 v/v ratio. The total solvent volume should be sufficient to create a stirrable slurry or solution (typically 0.1-0.5 M concentration). At this stage, two distinct liquid layers should be visible.
-
Reagent Addition: Add the non-fluorous reagent (e.g., 1.2 eq) and any required catalyst to the flask.
-
Reaction Execution:
-
Begin vigorous stirring.
-
Heat the mixture to the target reaction temperature (e.g., 110 °C). Causality: As the temperature increases, the mutual solubility of the fluorous and organic phases increases, leading to a single homogeneous phase where the reaction can proceed efficiently.
-
Monitor the reaction to completion using an appropriate analytical technique (TLC, LC-MS) by taking aliquots from the homogeneous mixture.
-
-
Cooling and Phase Separation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the mixture will become biphasic again, with the denser fluorous phase settling at the bottom.
Protocol 3.2: Work-up via Fluorous Liquid-Liquid Extraction (LLE)
This protocol is designed to separate the fluorous-tagged product from non-fluorous impurities after the reaction.
-
Transfer: Transfer the cooled, biphasic reaction mixture from Protocol 3.1 to a separatory funnel.
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, hexanes) that is immiscible with the fluorous phase. This ensures all non-fluorous components are fully dissolved in the organic layer.
-
Aqueous Wash (Optional): If acidic or basic impurities are present, perform a wash with an appropriate aqueous solution (e.g., sat. NaHCO₃, dil. HCl) followed by a brine wash to remove water-soluble materials.
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The dense, often colorless, fluorous layer will be at the bottom.
-
Collection: Carefully drain the bottom fluorous layer into a clean flask. Collect the top organic layer into a separate flask.
-
Back-Extraction (Optional): To maximize product recovery, the organic layer can be extracted again with a fresh portion of this compound. The fluorous layers are then combined.
-
Product Isolation: The fluorous-tagged product is isolated by removing the this compound. Due to its high boiling point, this is best accomplished via vacuum distillation, which also allows for the recovery and recycling of the solvent.
Protocol 3.3: Purification via Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is an alternative to LLE and is analogous to reverse-phase chromatography, where the stationary phase is highly fluorinated (e.g., fluorous silica gel).[8]
-
Sample Preparation: After the reaction, evaporate the organic co-solvent (e.g., toluene) under reduced pressure. Dissolve the crude residue in a minimal amount of a suitable loading solvent (e.g., DMF, MeCN).[8]
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge by passing 3-5 column volumes of a "fluorophobic" solvent (e.g., 80:20 MeOH:H₂O) through it.[8] Causality: This step primes the fluorous stationary phase for optimal interaction with the fluorous-tagged molecules.
-
Sample Loading: Load the prepared sample onto the top of the conditioned cartridge.
-
Fluorophobic Elution: Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH:H₂O).[8] Collect this fraction. Self-Validation: Non-fluorous compounds have minimal affinity for the stationary phase and will elute in this step. Monitor this fraction by TLC or LC-MS to ensure all non-fluorous impurities have been removed.
-
Fluorophilic Elution: Switch the elution solvent to a "fluorophilic" solvent (e.g., pure MeOH, THF).[8] Elute with 3-5 column volumes and collect this second fraction. The fluorous-tagged product will be in this fraction.
-
Isolation: Evaporate the solvent from the fluorophilic fraction to yield the purified fluorous-tagged product.
Safety and Handling of Perfluorinated Ethers
Perfluorinated compounds are generally considered to be of low toxicity and are chemically inert. However, standard laboratory safety precautions must always be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and other fluorous solvents.[9]
-
Ventilation: Handle these solvents in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially when heating.[10]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from strong oxidizing agents and finely powdered metals.[5]
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area.
-
Disposal: Dispose of waste perfluorinated solvents and materials contaminated with them in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Note: Always consult the specific Safety Data Sheet (SDS) for the particular fluorous solvent you are using before starting any work.
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]
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Perfluorodiglyme as a Novel Medium for High-Performance Nanoparticle Synthesis: Application Notes and Protocols
Introduction: The Imperative for Advanced Synthesis Media
In the dynamic landscape of nanotechnology, the precise control over nanoparticle size, shape, and composition is paramount for their application in fields ranging from targeted drug delivery to advanced electronics and catalysis. The choice of the reaction medium is a critical determinant in achieving this control. Traditional organic solvents, while widely used, often present limitations related to boiling point, chemical inertness, and the ability to support monodisperse growth of nanocrystals. This guide introduces perfluorodiglyme (bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl) ether) as a superior medium for the synthesis of a variety of nanoparticles. Its unique properties, including a high boiling point, exceptional chemical and thermal stability, and distinct fluorous-phase characteristics, offer significant advantages for researchers, scientists, and drug development professionals.
Perfluorinated solvents, such as this compound, are known for their bio-orthogonal nature, making them of particular interest for biomedical applications.[1] The non-interacting nature of these solvents can be leveraged to achieve highly controlled nanoparticle synthesis.[1] This document provides a comprehensive overview of the theoretical and practical aspects of using this compound for nanoparticle synthesis, complete with detailed protocols for the preparation of iron oxide and gold nanoparticles.
Physicochemical Properties of this compound
This compound's suitability as a nanoparticle synthesis medium stems from its unique physicochemical properties. A comparative summary of its properties against a common high-boiling point organic solvent, benzyl ether, is presented below.
| Property | This compound (PFDG) | Benzyl Ether | Significance in Nanoparticle Synthesis |
| Boiling Point | ~160-170 °C (estimated) | 296-298 °C | Enables high-temperature synthesis methods like thermal decomposition for highly crystalline nanoparticles. |
| Density | ~1.7 g/mL | ~1.04 g/mL | Facilitates easy separation of nanoparticles by centrifugation. |
| Viscosity | Low | Low to moderate | Promotes efficient mass transfer and uniform heat distribution during synthesis. |
| Chemical Inertness | High | Moderate | Minimizes side reactions and ensures the purity of the synthesized nanoparticles. |
| Solubility | Immiscible with most organic solvents and water | Miscible with many organic solvents | Creates a unique "fluorous phase" that can be exploited for controlled nucleation and growth, as well as simplified purification. |
Core Principles: Why this compound?
The decision to employ this compound as a synthesis medium is grounded in several key scientific principles that directly translate to improved nanoparticle quality and process control.
-
High-Temperature Synthesis: Many methods for producing high-quality, crystalline nanoparticles, such as the thermal decomposition of organometallic precursors, require elevated temperatures.[2] this compound's high boiling point allows for these reactions to be carried out effectively, leading to nanoparticles with superior magnetic or optical properties.
-
Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, rendering perfluorinated compounds like this compound highly resistant to chemical and thermal degradation.[3] This inertness prevents the solvent from participating in unwanted side reactions with precursors, surfactants, or the forming nanoparticles, ensuring a cleaner reaction environment and higher purity of the final product.
-
Controlled Nucleation and Growth: The unique "fluorous" nature of this compound, being immiscible with most hydrocarbon-based organic solvents and aqueous solutions, allows for precise control over the nucleation and growth phases of nanoparticle formation.[4] By using fluorinated surfactants, a stable, isolated reaction environment is created, promoting uniform growth and preventing agglomeration.
-
Simplified Purification: The immiscibility of this compound with common washing solvents like ethanol and hexane simplifies the purification process. Nanoparticles can be easily precipitated and washed, minimizing product loss and ensuring the removal of unreacted precursors and byproducts.
Experimental Workflow: A Generalized Approach
The synthesis of nanoparticles in this compound generally follows a systematic workflow. The diagram below illustrates the key stages involved in a typical thermal decomposition synthesis.
Caption: Generalized workflow for nanoparticle synthesis in this compound.
Application Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles
This protocol details the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) via the thermal decomposition of an iron-oleate complex in this compound. This method is adapted from established procedures in high-boiling point organic solvents.[1]
Materials
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Oleic acid
-
This compound
-
Ethanol (absolute)
-
Hexane
-
Nitrogen or Argon gas (high purity)
-
Fluorinated surfactant (e.g., a perfluoropolyether-based surfactant)[4]
Equipment
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Condenser
-
Thermocouple
-
Schlenk line or inert gas manifold
-
Centrifuge
Procedure
Part 1: Preparation of Iron-Oleate Precursor
-
In a beaker, dissolve 10.8 g of FeCl₃·6H₂O and 36.5 g of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL hexane.
-
Transfer the mixture to a round-bottom flask and reflux at 70°C for 4 hours with vigorous stirring.
-
After reflux, transfer the mixture to a separatory funnel. The upper organic layer, containing the iron-oleate complex, will be a viscous, dark-brown solution.
-
Wash the organic layer three times with 30 mL of deionized water.
-
Evaporate the hexane from the organic layer under reduced pressure to obtain the iron-oleate complex as a waxy solid.
Part 2: Nanoparticle Synthesis in this compound
-
In a 250 mL three-neck flask, combine 3.6 g of the iron-oleate complex, 2.8 g of oleic acid, and 100 mL of this compound.
-
Add 0.5 g of a suitable fluorinated surfactant to the mixture.
-
Attach the flask to a condenser and a thermocouple. Place the setup on a heating mantle with a magnetic stirrer.
-
Under a gentle flow of nitrogen or argon, heat the mixture to 120°C and hold for 60 minutes to remove any residual water and low-boiling point impurities.
-
Increase the temperature to 320°C at a rate of 3-5°C per minute.
-
Maintain the reaction at 320°C for 90 minutes. The solution will turn black, indicating the formation of iron oxide nanoparticles.
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under an inert atmosphere.
Part 3: Purification of Iron Oxide Nanoparticles
-
Add 100 mL of ethanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of hexane.
-
Repeat the precipitation and washing steps two more times with ethanol.
-
After the final wash, dry the nanoparticles under vacuum. The resulting black powder can be dispersed in various organic solvents for further use or characterization.
Expected Results and Characterization
The synthesized iron oxide nanoparticles are expected to be monodisperse with a size range of 10-20 nm, exhibiting superparamagnetic behavior at room temperature.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in solution.
-
X-ray Diffraction (XRD): To confirm the crystalline structure (e.g., magnetite or maghemite).
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
Application Protocol 2: Synthesis of Gold Nanoparticles
This protocol describes a modified Brust-Schiffrin method for the synthesis of gold nanoparticles in a two-phase system where this compound acts as the organic phase.[2]
Materials
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
1-Dodecanethiol (as a capping agent)
-
This compound
-
Toluene
-
Ethanol (absolute)
Equipment
-
Separatory funnel
-
Beakers and flasks
-
Magnetic stirrer
-
Centrifuge
Procedure
-
Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).
-
In a separate flask, dissolve TOAB in this compound (e.g., 50 mM).
-
In a separatory funnel, mix 10 mL of the HAuCl₄ solution with 20 mL of the TOAB/perfluorodiglyme solution. Shake vigorously for 5 minutes. The aqueous phase will become colorless as the gold salt is transferred to the fluorous phase, which will turn orange.
-
Separate the orange fluorous phase containing the gold precursor.
-
In a separate beaker, dissolve 1-dodecanethiol in 10 mL of this compound.
-
Add the dodecanethiol solution to the fluorous phase containing the gold precursor while stirring vigorously.
-
Freshly prepare an aqueous solution of NaBH₄ (e.g., 0.4 M).
-
Add the NaBH₄ solution dropwise to the fluorous mixture with vigorous stirring. The color of the solution will change from orange to a deep ruby red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Precipitate the gold nanoparticles by adding ethanol and collect them by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol to remove excess TOAB and unreacted reagents.
-
The final product can be redispersed in this compound or other fluorous solvents.
Expected Results and Characterization
The synthesized gold nanoparticles are expected to be in the size range of 2-10 nm, exhibiting a characteristic surface plasmon resonance.
-
UV-Vis Spectroscopy: To observe the surface plasmon resonance peak, typically around 520 nm for spherical gold nanoparticles.
-
TEM: To determine the size and shape distribution of the nanoparticles.
-
DLS: To measure the hydrodynamic size in dispersion.
Phase Transfer of Nanoparticles from this compound
A significant advantage of synthesizing nanoparticles in this compound is the potential for straightforward phase transfer to other solvents for various applications.[5] This is typically achieved through ligand exchange reactions.[6]
Caption: Workflow for phase transfer of nanoparticles from this compound.
For nanoparticles capped with fluorinated ligands, a ligand exchange can be performed by introducing a ligand with a stronger affinity for the nanoparticle surface and solubility in the target solvent. For instance, thiol-containing ligands can readily displace many other ligands on the surface of gold nanoparticles.[7]
Challenges and Considerations
While this compound offers numerous advantages, there are some challenges to consider:
-
Cost: Perfluorinated solvents are generally more expensive than conventional organic solvents.
-
Precursor Solubility: Some organometallic precursors may have limited solubility in this compound, requiring careful selection or the use of co-solvents or phase-transfer agents.
-
Surfactant Availability: The range of commercially available fluorinated surfactants is more limited compared to their hydrocarbon counterparts.[4]
-
Environmental Persistence: Per- and polyfluoroalkyl substances (PFAS) are known for their environmental persistence, which necessitates responsible handling and disposal protocols.[8]
Conclusion
This compound presents a compelling alternative to traditional solvents for the synthesis of high-quality nanoparticles. Its unique combination of a high boiling point, chemical inertness, and fluorous-phase properties enables precise control over nanoparticle formation, leading to monodisperse and highly crystalline products. The detailed protocols provided for iron oxide and gold nanoparticles serve as a foundation for researchers to explore the synthesis of a wide range of nanomaterials in this promising medium. While challenges related to cost and environmental considerations exist, the superior control and quality of the resulting nanoparticles often justify its use in high-value applications, particularly in the biomedical and electronics fields.
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The Unique Selectivity of Fluorinated Stationary Phases in Gas Chromatography: An Application Guide
Senior Application Scientist Note: The query for "Perfluorodiglyme" as a gas chromatography (GC) stationary phase did not yield specific results indicating its use or commercial availability for this application. This suggests that it is not a standard or recognized stationary phase in the field. However, the underlying interest in highly fluorinated ethers points towards a broader class of materials—fluorinated stationary phases—that offer unique and powerful separation capabilities. This guide, therefore, addresses the principles and applications of existing fluorinated stationary phases, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for their use. We will explore the theoretical advantages a "this compound-like" structure would offer and ground this in the practical application of commercially available fluorinated phases.
Introduction to Fluorinated Stationary Phases: A Realm of Unique Selectivity
In the landscape of gas chromatography, stationary phase selection is paramount to achieving desired separations. While polysiloxane and polyethylene glycol phases dominate the field, fluorinated stationary phases carve out a critical niche for challenging separations that exploit unique intermolecular interactions.[1][2][3] The introduction of fluorine atoms into a polymer backbone drastically alters its properties, leading to a stationary phase with a distinct selectivity profile.
The primary allure of fluorinated phases lies in their "fluorous" character. This results in strong dipole-dipole and dispersion interactions, particularly with halogenated or electron-rich analytes.[4] Unlike conventional phases where retention is primarily governed by boiling point and polarity, fluorinated phases introduce an additional dimension of interaction, enabling the separation of isomers and other closely related compounds that may co-elute on other columns.[5]
The Hypothetical Case of a this compound Stationary Phase
This compound, with its ether linkages and extensive fluorination, would theoretically offer:
-
High Thermal Stability: The strength of the C-F bond would likely result in a stationary phase with a high maximum operating temperature.[6]
-
Unique Selectivity: The ether oxygens would provide sites for hydrogen bonding with acidic compounds, while the perfluorinated structure would create strong dipole-dipole interactions. This dual nature could be highly advantageous for separating complex mixtures of halogenated and polar compounds.
-
Low Bleed: A stable polymer structure would be expected to exhibit low column bleed, making it suitable for sensitive detectors like mass spectrometers (MS).[7]
While a dedicated this compound phase is not documented, commercially available phases, such as those with trifluoropropylmethyl polysiloxane modifications, provide a practical realization of these principles.[7]
Core Principles of Separation on Fluorinated Phases
The separation mechanism on fluorinated stationary phases is a departure from conventional non-polar and polar phases. Key interactions at play include:
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms create strong dipoles within the stationary phase, leading to enhanced retention of polarizable analytes.
-
Dispersion Forces: Despite being polar, the electron-rich fluorine atoms can participate in strong London dispersion forces, contributing to the retention of non-polar molecules.
-
π-π Interactions: In fluorinated phases containing phenyl groups, there is potential for π-π stacking interactions with aromatic analytes.[6]
-
Shape Selectivity: The rigid structure of some fluorinated polymers can lead to shape-based selectivity, allowing for the separation of geometric isomers.
Caption: Key intermolecular forces governing analyte separation on fluorinated GC stationary phases.
Applications in Research and Drug Development
The unique selectivity of fluorinated stationary phases makes them invaluable for a range of applications, particularly in pharmaceutical and environmental analysis.
Analysis of Halogenated Compounds
Fluorinated phases are exceptionally well-suited for the analysis of halogenated compounds, including pesticides, herbicides, and disinfection byproducts.[8][9][10] The strong dipole interactions between the fluorinated phase and the halogenated analytes provide enhanced resolution and peak shape. This is critical in environmental monitoring where complex matrices are common.[11]
Drug Isomer Separations
In drug development, the separation of stereoisomers and positional isomers is crucial, as different isomers can have vastly different pharmacological activities. Fluorinated phases can provide the necessary selectivity to resolve these closely related compounds, which is often a challenge for standard GC columns.[5]
Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
While many PFAS are analyzed by liquid chromatography due to their polarity and non-volatility, more volatile PFAS, such as fluorotelomer alcohols, can be analyzed by GC.[12][13][14] For these analyses, a fluorinated stationary phase can offer improved peak shape and resolution compared to non-fluorinated phases. It's important to note that for acidic PFAS like PFOA, derivatization is often required to increase volatility for GC analysis.[12][15]
Experimental Protocols
Column Selection and Installation
Column Selection:
| Stationary Phase Type | Polarity | Key Applications | Commercial Examples |
| Trifluoropropylmethyl Polysiloxane | Mid-Polarity | Halogenated compounds, aromatic compounds, nitroaromatics, solvents | DB-210, Rtx-200 |
| Bis(cyanopropyl) Phenylsiloxane | Polar | Fatty acid methyl esters (FAMEs), cis/trans isomers | SP-2380, CP-Sil 88 |
Installation Protocol:
-
Inspect the Column: Before installation, visually inspect the column for any signs of damage.
-
Cut the Column Ends: Using a ceramic scoring wafer, make a clean, square cut at both ends of the column to remove any potential contamination or damage from shipping.
-
Install Fittings: Slide the appropriate nut and ferrule onto the column.
-
Connect to Inlet: Insert the column into the GC inlet to the correct depth as specified by the instrument manufacturer. Tighten the nut until finger-tight, then use a wrench to tighten an additional quarter to half turn.
-
Purge with Carrier Gas: With the detector end of the column not connected, turn on the carrier gas and allow it to purge the column for 15-30 minutes. This removes any oxygen from the column before heating.[16]
Column Conditioning
Proper conditioning is crucial for achieving a stable baseline and optimal column performance.[16][17][18][19]
Conditioning Protocol:
-
Set Initial Conditions: Set the GC oven to 40°C.
-
Temperature Program: Program the oven to ramp at 5-10°C/minute to the conditioning temperature. The conditioning temperature should be about 20°C above the highest anticipated operating temperature of your method, but should not exceed the column's maximum isothermal temperature limit.[17][19][20]
-
Hold Time: Hold the column at the conditioning temperature for 1-2 hours. For MS detectors, it is advisable to leave the column disconnected from the detector during the initial conditioning to prevent contamination of the ion source.[16]
-
Cool Down and Connect: After conditioning, cool down the oven. Connect the column to the detector.
-
Final Check: Heat the oven to the maximum operating temperature of your method and hold for 10-15 minutes to ensure a stable baseline.
Caption: Workflow for the proper installation and conditioning of a new GC column.
Method Development Considerations
When developing a method using a fluorinated stationary phase, consider the following:
-
Temperature Program: Start with a slow temperature ramp to maximize resolution. A typical starting point is a ramp of 10°C/minute.
-
Carrier Gas: Helium is a common choice, but hydrogen can provide faster analysis times and higher efficiency. Ensure your GC system is compatible with hydrogen if you choose to use it.
-
Injection Technique: Splitless injection is generally preferred for trace analysis, while split injection is suitable for higher concentration samples.
-
Detector Selection: Fluorinated phases are compatible with most common GC detectors. For halogenated compounds, an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) can provide enhanced sensitivity and selectivity.[8][9][21] Mass spectrometry (MS) is a universal detector that provides structural information for compound identification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column; incompatible solvent | Replace inlet liner and septum; use a guard column; ensure solvent is appropriate for the analytes and phase. |
| High Column Bleed | Column temperature exceeded; oxygen in the carrier gas | Ensure operating temperature is below the column's maximum limit; check for leaks in the gas lines. |
| Shifting Retention Times | Fluctuation in carrier gas flow or oven temperature; column degradation | Check for leaks; verify oven temperature calibration; trim the column inlet. |
Conclusion
While "this compound" itself may not be a recognized GC stationary phase, the principles of its chemical structure highlight the significant advantages of fluorinated stationary phases in gas chromatography. Their unique selectivity, particularly for halogenated and isomeric compounds, makes them an indispensable tool for researchers, scientists, and drug development professionals facing complex separation challenges. By understanding the underlying principles of interaction and following rigorous protocols for column installation and conditioning, analysts can effectively leverage the power of fluorinated phases to achieve separations not possible with conventional columns.
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- 11. youtube.com [youtube.com]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. lutpub.lut.fi [lutpub.lut.fi]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. How to Condition a New Capillary GC Column [discover.restek.com]
- 20. agilent.com [agilent.com]
- 21. biocompare.com [biocompare.com]
Application Note: Leveraging Perfluorodiglyme for Contrast Variation in Small-Angle Neutron Scattering (SANS)
Audience: Researchers, Scientists, and Drug Development Professionals
The Principle: SANS and the Power of Contrast
Small-Angle Neutron Scattering (SANS) is a powerful non-invasive technique for characterizing the structure of materials, including complex biological systems and drug delivery vehicles, on a length scale of approximately 1 to 100 nanometers.[1] The technique provides low-resolution structural information about the size, shape, and arrangement of macromolecules and their assemblies in solution.[2]
The foundation of a SANS experiment lies in the concept of contrast . The scattering signal arises from the difference in Neutron Scattering Length Density (SLD) between the particles of interest and the surrounding solvent.[3][4] The SLD of a material is a fundamental property calculated from the sum of the coherent scattering lengths of all its constituent atoms, divided by its molecular volume.[4]
The most common method for manipulating contrast is Contrast Variation , which traditionally involves two strategies:
-
Solvent Matching: Using mixtures of light water (H₂O) and heavy water (D₂O) to tune the solvent SLD.
-
Selective Deuteration: Isotopically labeling a specific component within a multi-part complex with deuterium.[5]
By adjusting the D₂O/H₂O ratio to match the SLD of a particular component, that component can be rendered effectively "invisible" to neutrons, allowing the signal from the remaining parts of the assembly to be isolated and studied.[5] However, this approach faces challenges when a sample is insoluble in water or when the biological deuteration of a specific protein or lipid is prohibitively difficult, expensive, or alters its function.
Perfluorodiglyme: A Non-Aqueous Solution for SANS Contrast
For systems that are incompatible with aqueous solutions, non-aqueous solvents are essential. This compound (C₆F₁₄O₃) emerges as a valuable tool in this context. As a perfluorinated ether, it offers a unique combination of properties that create novel contrast-matching opportunities, particularly for hydrogen-containing (protonated) samples.
The primary advantage of this compound stems from the distinct neutron scattering length of fluorine, which is significantly different from that of hydrogen, deuterium, and carbon. This results in an SLD that can effectively contrast-match many common biological and polymeric materials without the need for isotopic labeling of the sample itself.
| Property | This compound (C₆F₁₄O₃) | Heavy Water (D₂O) | Light Water (H₂O) | Toluene (C₇H₈) |
| Molar Mass ( g/mol ) | 386.04[6] | 20.03 | 18.02 | 92.14 |
| Density (g/cm³ at 20°C) | ~1.69 (estimated for calculation) | 1.11 | 1.00 | 0.87 |
| Neutron SLD (x 10⁻⁶ Å⁻²) | ~4.95 (Calculated) | 6.34 | -0.56 | 0.94 |
Note: The SLD for this compound was calculated using its chemical formula, an estimated density for perfluorinated ethers, and established neutron scattering lengths for C, F, and O.[7] The exact SLD should be confirmed experimentally by measuring the scattering of the pure solvent.
Strategic Applications in Research and Drug Development
The unique SLD of this compound opens up specialized applications where traditional methods are insufficient.
-
Drug Delivery Systems (Lipid Nanoparticles - LNPs): LNPs are complex assemblies of ionizable lipids, helper lipids, cholesterol, and PEG-lipids, designed to encapsulate therapeutics like mRNA.[6] If these hydrogenous lipid components are insoluble or unstable in aqueous environments, this compound can serve as a viable non-aqueous solvent. Its SLD may allow for the contrast matching of specific lipid classes, enabling researchers to probe the internal distribution of the remaining components.
-
Fluorinated Materials: For studying the solution behavior of fluorinated polymers or surfactants, this compound provides a chemically compatible environment ("like-dissolves-like"). This allows for the characterization of micelle formation, aggregation, or conformation of these molecules in a relevant medium.[7]
-
Protonated Biological Systems: In cases where deuteration of a protein or nucleic acid is not feasible, dissolving the protonated sample in this compound can generate significant contrast, enabling structural analysis that would otherwise be impossible.
Experimental Workflow and Protocols
Conducting a SANS experiment with a non-aqueous solvent like this compound requires careful planning and execution. The general workflow is outlined below.
Protocol 1: Sample Preparation and Feasibility
Causality: The success of any solution scattering experiment depends entirely on having a stable, monodisperse sample at an appropriate concentration. For non-aqueous solvents, solubility is the first and most critical hurdle.
-
Solubility Verification (Crucial Step):
-
Before committing large amounts of sample, perform small-scale solubility tests.
-
In a small vial, attempt to dissolve a known amount of your sample (e.g., lyophilized protein, lipid film) in a small volume of this compound.
-
Vortex thoroughly and allow it to sit. Visually inspect for any precipitation or phase separation. Gentle heating or sonication may be required, but be mindful of potential sample degradation.
-
-
Determining Optimal Concentration:
-
Prepare a concentration series (e.g., 1, 2, 5, 10 mg/mL). The ideal concentration is high enough to produce a strong scattering signal but low enough to avoid inter-particle interactions that complicate data analysis.
-
Self-Validation: A key check for inter-particle interactions is to see if the shape of the scattering curve, I(q), changes at very low q-values as concentration increases. If it does, lower concentrations are needed.
-
-
Loading the Sample Cell:
-
SANS measurements are typically performed in quartz "banjo" cells of a defined path length (e.g., 1, 2, or 5 mm).
-
Carefully pipette the bubble-free sample solution into the cell and seal it according to the manufacturer's instructions to prevent evaporation. This compound can be volatile, so a good seal is essential.
-
Protocol 2: SANS Data Acquisition
Causality: Accurate data analysis requires the precise subtraction of all background scattering signals, which includes scattering from the solvent and the sample cell itself.
-
Instrument Configuration:
-
Consult with the beamline scientist at the neutron facility to select the optimal instrument configuration (e.g., detector distances, neutron wavelength) to cover the desired range of length scales (q-range) for your system.
-
-
Essential Measurements: A complete dataset requires three separate measurements:
-
Sample Measurement: The sample dissolved in this compound, loaded in the quartz cell.
-
Solvent Background: Pure this compound in the same quartz cell. This is critical for accurate background subtraction.
-
Empty Cell Measurement: The empty quartz cell. This measures the scattering from the quartz and is used to place the data on an absolute scale.
-
-
Data Collection:
-
Acquisition times can range from minutes to hours per sample, depending on the sample concentration and the neutron flux of the instrument. Ensure sufficient time is allocated to obtain good counting statistics (low signal-to-noise ratio).
-
Data Reduction and Interpretation
Standard SANS data reduction software (e.g., provided by the neutron facility or open-source packages like SasView) is used to perform the following steps:
-
Background Subtraction: The scattering intensity of the pure solvent (this compound) is subtracted from the sample scattering intensity.
-
Normalization: Data is corrected for detector sensitivity, sample transmission, and sample thickness.
-
Absolute Scaling: The empty cell measurement is used to convert the data to absolute units of scattering cross-section (cm⁻¹).
The final output is a 1D plot of intensity, I(q), versus the scattering vector, q. This curve contains the structural information. Modeling this curve can provide quantitative information on the size, shape, and internal structure of the scattering particles.
References
-
Small-Angle Scattering Study of Water-Swollen Perfluorinated Ionomer Membranes. Macromolecules - ACS Publications. [Link]
-
Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. PubMed Central. [Link]
-
Neutron Scattering Lengths List. National Institute of Standards and Technology (NIST). [Link]
-
Tutorial: Scattering Length Density. sasview.org. [Link]
-
Scattering Length Density. GISAXS.com. [Link]
-
SLD Calculator Tool. SasView 6.1.2 documentation. [Link]
-
Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. PubMed. [Link]
-
The bound coherent neutron scattering lengths of the oxygen isotopes. ResearchGate. [Link]
-
Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. ResearchGate. [Link]
-
This compound Chemical and Physical Properties. PubChem. [Link]
-
Neutron scattering length. Wikipedia. [Link]
-
Small-angle neutron scattering. Wikipedia. [Link]
-
Scattering Length Density Calculator. NIST Center for Neutron Research. [Link]
-
The basics of small-angle neutron scattering (SANS for new users of structural biology). Taylor & Francis Online. [Link]
-
Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis. MDPI. [Link]
-
Spontaneous, solvent-free entrapment of siRNA within lipid nanoparticles. RSC Publishing. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Scattering Length Density Calculator [ncnr.nist.gov]
- 3. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 4. This compound | C6F14O3 | CID 13511073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Neutron scattering length - Wikipedia [en.wikipedia.org]
- 6. Neutron Scattering Lengths List | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions in Perfluorodiglyme
Welcome to the Technical Support Center for optimizing reaction conditions in perfluorodiglyme. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments utilizing this unique fluorous solvent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights into leveraging the distinct properties of this compound to enhance reaction outcomes.
Understanding this compound: Key Properties and Advantages
This compound, or bis(perfluoroethoxyethyl) ether, is a high-performance fluorous solvent with a unique combination of properties that make it advantageous for a variety of chemical transformations. Its inertness, thermal stability, and distinct phase behavior offer opportunities for reaction control and product purification that are not achievable with conventional organic solvents.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C8F18O3 |
| Molecular Weight | 482.07 g/mol |
| Boiling Point | 101 °C |
| Melting Point | -23 °C |
| Density | 1.76 g/mL |
| Viscosity | 1.1 cP at 25 °C |
Note: These values are approximate and may vary slightly depending on the specific grade and purity.
The high density of this compound facilitates easy phase separation from less dense organic and aqueous solvents. Its chemical inertness stems from the strength of the carbon-fluorine bond, making it resistant to harsh reagents and reaction conditions.[1]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter when working with this compound, providing explanations and actionable solutions.
Poor Reagent Solubility
Question: My organic starting materials are not dissolving in this compound, leading to a heterogeneous mixture and poor reaction conversion. What can I do?
Answer: This is a common challenge due to the low polarity of perfluorinated solvents. Here’s a systematic approach to address this issue:
-
Temperature Elevation: The miscibility of many organic compounds in fluorous solvents increases with temperature.[2] Carefully increasing the reaction temperature may lead to a homogeneous solution. However, be mindful of the thermal stability of your reactants and products.
-
Co-Solvent System: Employing a co-solvent can bridge the polarity gap between your organic reagents and the this compound. The choice of co-solvent is critical and should be empirically determined.
-
Initial Screening: Start with a small amount of a common organic solvent that is known to dissolve your reagents, such as toluene or acetonitrile.
-
Phase Behavior: Observe the phase behavior at different temperatures. Ideally, the system should be biphasic at room temperature for easy separation post-reaction, but miscible at the reaction temperature.
-
-
"Fluorous Tagging" of Reagents: For specific applications, particularly with catalysts, introducing a perfluoroalkyl chain ("fluorous tag") onto one of the reactants can significantly enhance its solubility in this compound.
Experimental Protocol: Co-Solvent Screening for Improved Solubility
-
Small-Scale Test: In a small vial, add your organic substrate and a magnetic stir bar.
-
Solvent Addition: Add a measured volume of this compound.
-
Co-Solvent Titration: While stirring, add a co-solvent (e.g., toluene) dropwise until the substrate dissolves. Note the approximate volume ratio of this compound to co-solvent.
-
Temperature Study: Gently heat the mixture and observe if a single phase is formed. Note the temperature at which miscibility occurs.
-
Reaction Scale-Up: Use the determined solvent ratio and temperature for your larger-scale reaction.
Slow or Incomplete Reaction
Question: My reaction is sluggish or stalls before completion in this compound, even with extended reaction times. How can I improve the reaction kinetics?
Answer: Slow reaction rates in this compound can often be attributed to poor mass transfer in a biphasic system or insufficient thermal energy.
-
Achieving Homogeneity: As discussed above, ensuring a single-phase reaction medium at the desired temperature is often crucial for optimal reaction kinetics.[2]
-
Mechanical Agitation: In cases where a biphasic system is unavoidable or desired, vigorous stirring is essential to maximize the interfacial area between the phases, thereby improving mass transport.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic substrate in this compound, a phase-transfer catalyst can facilitate the transport of reactants across the liquid-liquid interface.
-
Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance between reaction rate and potential side reactions or decomposition.
Workflow for Optimizing a Sluggish Reaction:
Caption: Troubleshooting workflow for slow reactions.
Difficult Product Isolation and Purification
Question: I am having trouble separating my product from the this compound solvent and byproducts after the reaction is complete. What are the best work-up procedures?
Answer: The unique properties of this compound can be leveraged for efficient product isolation.
-
Liquid-Liquid Extraction: This is the most common method.[3][4]
-
Biphasic System: If the reaction was conducted in a homogeneous phase at elevated temperature, cooling the mixture should induce phase separation.
-
Solvent Choice: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble but this compound is not. The product will be extracted into the organic layer.
-
Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
-
Solid-Phase Extraction (SPE): For certain products, fluorous solid-phase extraction (F-SPE) can be a highly effective purification method.
-
Principle: A column packed with a fluorous stationary phase is used. Fluorous compounds are retained on the column, while non-fluorous compounds elute.
-
Application: This is particularly useful for separating a "fluorous-tagged" catalyst or reagent from your desired non-fluorous product.
-
-
Distillation: If your product is significantly less volatile than this compound (b.p. 101 °C), distillation can be a viable separation technique.
Standard Protocol for Liquid-Liquid Extraction from this compound:
-
Cooling: Allow the reaction mixture to cool to room temperature. If a biphasic system does not form, add an immiscible organic solvent.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Extraction: Add a suitable organic extraction solvent (e.g., diethyl ether) and shake vigorously, venting frequently.[5]
-
Separation: Allow the layers to separate. The denser this compound layer will be at the bottom.
-
Collection: Drain the lower this compound layer. Collect the upper organic layer containing your product.
-
Repeat: Repeat the extraction of the this compound layer with fresh organic solvent two more times.
-
Combine and Dry: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors, especially when heating the solvent.
-
Thermal Decomposition: Avoid excessively high temperatures, as thermal decomposition of perfluorinated compounds can produce hazardous byproducts.
Q2: How can I effectively remove residual this compound from my final product?
A2: Due to its high boiling point, trace amounts of this compound may remain after standard rotary evaporation.
-
High Vacuum: Use of a high-vacuum pump can aid in the removal of residual solvent.
-
Co-evaporation: Adding a more volatile organic solvent in which your product is soluble (and this compound has some miscibility) and then removing it under vacuum can help to azeotropically remove traces of the fluorous solvent. Repeat this process several times.
-
Lyophilization: If your product is a solid and stable under these conditions, lyophilization (freeze-drying) can be an effective method for removing volatile impurities.
Q3: Is this compound compatible with common organometallic reagents?
A3: this compound is generally inert and does not react with many common organometallic reagents, such as Grignard reagents or organolithiums.[8] This inertness can be advantageous. However, the low polarity of this compound can lead to poor solubility and aggregation of these reagents, potentially affecting their reactivity.[8] Co-solvents like THF or diethyl ether are often necessary to maintain the solubility and reactivity of organometallic species.[8]
Q4: Can I recycle and reuse this compound?
A4: Yes, one of the significant advantages of fluorous solvents is their potential for recycling. After a reaction and extraction, the recovered this compound layer can often be reused in subsequent reactions. If necessary, it can be purified by distillation.
Visualization of Key Concepts
Logical Relationship for Solvent Selection:
Caption: Decision tree for addressing solubility issues.
References
-
EHS, University of Washington. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Darwin Microfluidics. (2024, September 4). PFA (Perfluoroalkoxy) – Chemical Resistance Chart. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
- Yan, Y. K., Melchart, M., Habtemariam, A., & Sadler, P. J. (2005). Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity. Journal of Biological Inorganic Chemistry, 10(5), 483–493.
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Conquer Chemistry. (2021, February 2). Intermolecular Forces Trends: Melting & Boiling Point, Viscosity, Surface Tension, Vapor Pressure [Video]. YouTube. [Link]
-
Optimization of Organolithium Reactions. (2025, August 7). Request PDF. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (n.d.). Hydrofluoric Acid (HF). Retrieved from [Link]
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Retrieved from [Link]
-
Darwin Microfluidics. (2024, October 25). FFKM (Perfluoroelastomer) – Chemical Resistance Chart. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
-
Perchloric Acid Safety Guidelines. (n.d.). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
4.11 CHEMICAL COMPATIBILITY OF PPR. (n.d.). Retrieved from [Link]
-
Trebor International. (2025, September 16). Chemical Resistance Chart of PFA/PTFE. Retrieved from [Link]
-
Solvent Miscibility and Polarity Chart. (n.d.). Scribd. Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Thermophysical Properties of Fluid Systems. Retrieved from [Link]
Sources
Technical Support Center: Managing Viscosity of Perfluorodiglyme-Based Solutions
Welcome to the technical support center for Perfluorodiglyme (also known as bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl) ether) solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique fluorinated solvent in their experimental workflows. This compound's distinct properties, such as its chemical inertness and low surface tension, make it a valuable component in various applications. However, managing the viscosity of its solutions is critical for reproducible results, whether in formulation development, material science, or chemical synthesis.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges related to the viscosity of this compound-based solutions.
Section 1: Understanding Viscosity in this compound Systems
Perfluorinated solvents like this compound exhibit viscosity behaviors that are influenced by their molecular structure. The fluorine atoms create a strong, stable C-F bond and a non-polar molecular surface, leading to weak intermolecular forces. This typically results in lower viscosities compared to hydrocarbon analogues of similar molecular weight.[1] However, when solutes such as active pharmaceutical ingredients (APIs), polymers, or other excipients are introduced, the solution's rheological profile can change dramatically.
Key factors influencing the viscosity of these solutions include:
-
Temperature: Like most liquids, the viscosity of this compound solutions is inversely proportional to temperature. As temperature increases, the fluid becomes less viscous.[2][3]
-
Solute Concentration: Increasing the concentration of a dissolved or suspended solid will generally increase the viscosity of the solution.
-
Solute Properties: The size, shape, and surface chemistry of the solute molecules or particles play a crucial role. High molecular weight polymers, for instance, can significantly increase viscosity even at low concentrations.
-
Co-solvents: The addition of other solvents can either increase or decrease the viscosity depending on their interaction with this compound and the solute.
-
Shear Rate: Some complex solutions may exhibit non-Newtonian behavior, meaning their viscosity changes depending on the applied shear stress (e.g., during mixing, pumping, or dispensing).[4][5]
Data Presentation: Temperature's Effect on Viscosity
| Temperature (°C) | Typical Dynamic Viscosity of a Perfluoropolyether (mPa·s) |
| 0 | ~3.5 |
| 20 | ~1.8 |
| 40 | ~1.0 |
| 100 | ~0.4 |
Note: This table provides illustrative data for a generic perfluoropolyether fluid to demonstrate the typical temperature-viscosity relationship. Actual values for this compound solutions will vary based on the specific formulation.
Section 2: Troubleshooting Common Viscosity Issues (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Question 1: My this compound-based formulation is too viscous at my desired operating temperature, leading to difficulties in pumping and dispensing. How can I reduce the viscosity?
Answer:
High viscosity in your formulation can stem from several factors, primarily solute concentration and intermolecular interactions. Here’s a systematic approach to troubleshoot and resolve this issue:
-
Causality: High viscosity is the macroscopic result of increased resistance to flow, caused by strong intermolecular forces between solute and solvent molecules, or simply by the high volume fraction of the solute. The unique nature of fluorinated solvents means that interactions with non-fluorinated solutes can be complex.
-
Solutions:
-
Temperature Adjustment: The most straightforward method to reduce viscosity is to increase the temperature of the solution.[2] Even a modest increase of 10-20°C can significantly decrease viscosity. However, you must ensure that the increased temperature does not degrade your solute or other components in the formulation.
-
Co-Solvent Addition: Introducing a compatible, lower-viscosity co-solvent can effectively dilute the system and reduce overall viscosity. For this compound, other fluorinated solvents are often the best choice to maintain a homogenous phase. It is crucial to perform compatibility studies to avoid solute precipitation.
-
Solute Concentration Reduction: If your experimental parameters allow, reducing the concentration of the high molecular weight solute is a direct way to decrease viscosity. This may require re-optimizing other aspects of your formulation.
-
Use of Viscosity Modifiers: While less common for decreasing viscosity, certain additives can disrupt intermolecular forces that lead to high viscosity. This is highly formulation-dependent and requires empirical testing.
-
Question 2: I'm observing inconsistent viscosity readings between batches of my this compound solution. What could be the cause?
Answer:
Batch-to-batch inconsistency is a critical issue, especially in drug development and manufacturing. The root cause often lies in subtle variations in preparation and environmental conditions.
-
Causality: Inconsistent viscosity can be traced back to variations in solute concentration, incomplete dissolution, temperature fluctuations during measurement, or even variations in the raw materials.
-
Solutions:
-
Standardize Operating Procedures (SOPs): Ensure that the mixing time, speed, and temperature are identical for every batch preparation.
-
Verify Solute Quality: Use solutes from the same lot number if possible. If not, qualify new lots to ensure they do not have different particle size distributions or purity levels that could affect viscosity.
-
Ensure Complete Dissolution: Visually inspect for any undissolved particles. For suspensions, ensure uniform dispersion. You may need to increase mixing time or use a more efficient mixing method (e.g., high-shear mixer).
-
Strict Temperature Control: When measuring viscosity, allow the sample to equilibrate to the target temperature for a sufficient amount of time.[2] Small temperature differences between measurements can lead to significant viscosity variations.
-
Solvent Purity: Ensure the this compound and any co-solvents are of high purity and are not contaminated, as impurities can affect the solution's properties.
-
Question 3: My solution exhibits shear thinning (viscosity decreases as I stir it faster). Why is this happening and is it a problem?
Answer:
Shear thinning, a type of non-Newtonian behavior, is common in solutions containing polymers or other large molecules.
-
Causality: At rest, polymer chains in solution are often entangled and randomly oriented, leading to high viscosity. When a shear force is applied (e.g., stirring or flowing through a tube), these polymer chains align in the direction of the flow, reducing their entanglement and thus decreasing the viscosity.[4][5]
-
Implications and Management:
-
Is it a problem? Not necessarily. In many applications, shear thinning is desirable. For example, a coating that is thick at rest (to prevent dripping) but thins when brushed on (for easy application) is beneficial.
-
Management: The key is to characterize and control this behavior. You need to measure viscosity at shear rates relevant to your application. A simple single-point viscosity measurement will not be sufficient. You will need a rheometer to perform a shear rate sweep to fully understand your formulation's behavior. For applications requiring a constant viscosity, you may need to reformulate with a lower molecular weight polymer or a different solute that does not induce significant shear thinning.
-
Visualization: Troubleshooting Workflow for Viscosity Issues
The following diagram outlines a logical workflow for diagnosing and resolving common viscosity problems in this compound-based solutions.
Caption: A decision tree for troubleshooting viscosity issues.
Section 3: Protocols & Methodologies
Protocol 1: Standard Method for Viscosity Measurement
This protocol describes the use of a rotational viscometer, a common instrument for measuring dynamic viscosity.[6][7]
Objective: To obtain an accurate and reproducible viscosity measurement of a this compound-based solution at a specified temperature.
Materials:
-
Rotational viscometer/rheometer (e.g., Brookfield, Anton Paar)
-
Appropriate spindle or geometry (cone-and-plate, parallel plate, or concentric cylinder)
-
Temperature-controlled sample holder (Peltier or water bath)
-
This compound-based solution sample
-
Cleaning solvents (e.g., isopropanol, acetone, followed by a fluorinated solvent)
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle/geometry appropriate for the expected viscosity range of your sample. Consult the instrument's manual for guidance.
-
-
Sample Loading:
-
Load the correct volume of your this compound solution into the sample holder. Avoid introducing air bubbles.
-
For volatile samples, use a solvent trap to minimize evaporation.
-
-
Temperature Equilibration:
-
Set the desired temperature for the measurement.
-
Allow the sample to equilibrate at this temperature for at least 10-15 minutes. This step is critical for accuracy.[2]
-
-
Measurement:
-
Begin rotation at a defined speed (shear rate). For a simple viscosity check, a single speed may be sufficient. For non-Newtonian fluids, a shear rate sweep is necessary.
-
Allow the reading to stabilize before recording the viscosity value. This may take 30-60 seconds.
-
-
Data Recording:
-
Record the viscosity (in mPa·s or cP), temperature, spindle/geometry used, and rotational speed (in rpm or shear rate in s⁻¹).
-
-
Cleaning:
-
Thoroughly clean the spindle and sample holder immediately after use to prevent sample drying and cross-contamination.
-
Visualization: Viscosity Measurement Workflow
Caption: Step-by-step workflow for viscosity measurement.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use standard polymer-based viscosity modifiers (thickeners) in this compound? A1: Generally, no. Most common viscosity modifiers (e.g., polyethylene glycol, cellulose derivatives, carbomers) have poor solubility in highly fluorinated solvents like this compound.[8] You would typically need a fluorinated polymer or a specific surfactant system to effectively modify the viscosity.
Q2: How does pressure affect the viscosity of my solution? A2: For most lab-based applications at or near atmospheric pressure, the effect of pressure on liquid viscosity is negligible. Significant pressure effects are typically only observed at very high pressures (hundreds of bars).
Q3: What type of viscometer is best for my this compound solution? A3: The best choice depends on the nature of your fluid. For simple (Newtonian) fluids, a capillary viscometer can be used.[6][9] However, for most research and development applications where solutions may be non-Newtonian, a rotational viscometer or rheometer is highly recommended as it allows for viscosity measurement under controlled shear rates.[7][9]
Q4: My this compound solution is forming a gel over time. Why? A4: Gel formation suggests a change in the solute-solvent interaction, leading to the formation of a three-dimensional network. This could be due to slow aggregation or crystallization of the solute, a chemical reaction, or temperature cycling that affects solubility. You should investigate the stability of your formulation over time at different storage conditions.
Q5: Are there any safety concerns when heating this compound solutions? A5: this compound, like other perfluorinated compounds, is thermally stable at typical laboratory heating temperatures. However, you should always consult the Safety Data Sheet (SDS) for the specific material and any solutes in your formulation. Ensure adequate ventilation, especially when working at elevated temperatures.
References
-
Car-Part.com. (2013). handling of high viscosity. CFD Online. [Link]
-
Torontech. (n.d.). Viscosity Testing: Best Methods, Tools, and Industry Use Cases. Torontech. [Link]
-
Freire, M. G., et al. (2007). Viscosities of Liquid Fluorocompounds. Journal of Chemical & Engineering Data, 52(4), 1304–1310. [Link]
-
CSC Scientific. (2019). How Can I Measure Viscosity? CSC Scientific. [Link]
-
Walchem. (n.d.). Tips for Pumping and Handling High Viscosity Fluids. Walchem. [Link]
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Lopes, J. N. C., et al. (2011). Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants. The Journal of Physical Chemistry B, 115(33), 10047–10056. [Link]
-
Roy Mech. (n.d.). Fluid Viscosities. Roy Mech. [Link]
-
George, E. P. (2016). Shear dependence of viscosity for perfluoropolyether fluids. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 2.6: Viscosity. Chemistry LibreTexts. [Link]
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Freire, M. G., et al. (2007). (PDF) Viscosities of Liquid Fluorocompounds. ResearchGate. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Purser, S., et al. (2008). The role of fluorine in drug design and development. Journal of Medicinal Chemistry, 51(9), 2641–2651. [Link]
-
NASA. (n.d.). Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. [Link]
-
Huber, M. L., & Harvey, A. H. (n.d.). Viscosity of gases references. [Link]
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CP Lab Safety. (n.d.). Teflon® PTFE - Chemical Compatibility Reference Chart. [Link]
-
Johansson, E. (2022). Temperature dependency of rheological properties of different dispersions containing microfibrillated cellulose. Diva-Portal.org. [Link]
-
Impact Analytical. (n.d.). Viscosity Testing. [Link]
-
Functional Products Inc. (n.d.). Viscosity Modifiers. [Link]
-
Industrial Physics. (n.d.). How To Measure Viscosity. [Link]
-
ResearchGate. (n.d.). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants | Request PDF. [Link]
-
FluidPower.Pro. (2019). Temperature-Viscosity Chart. [Link]
-
Burt, H. M., et al. (2013). Application of permeability-limited physiologically-based pharmacokinetic models: part II - prediction of P-glycoprotein mediated drug-drug interactions with digoxin. Journal of Pharmaceutical Sciences, 102(9), 3349–3364. [Link]
-
Van Horn, Metz. (n.d.). Viscosity Modifiers. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions | Request PDF. [Link]
-
Gear Solutions Magazine. (2008). Selecting the Right PFPE Lubricant. [Link]
-
AZoM. (2026). Polarization Provides New Control Over Perovskite Solar Cells. [Link]
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Technical Support Center: Perfluorodiglyme Compatibility Guide
Welcome to the technical support center for handling Perfluorodiglyme (also known as bis(1,1,2,2-tetrafluoroethyl) ether) in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who utilize this fluorinated solvent in their experiments. The unique properties of fluorinated compounds, which make them invaluable in applications ranging from drug design to high-performance materials, also necessitate careful consideration of their compatibility with laboratory equipment to ensure experimental integrity and safety.[1][2]
This document provides in-depth guidance, troubleshooting advice, and validated protocols to address the challenges you may encounter. Our goal is to provide you with the expertise to make informed decisions on material selection and handling procedures, thereby safeguarding your research from contamination and equipment failure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: What is the primary concern when selecting materials for use with this compound? The primary concern is the solvent's interaction with the material. This compound, like many fluorinated solvents, can be aggressive towards certain plastics and elastomers. Incompatible materials can swell, soften, become brittle, or leach contaminants such as plasticizers, additives, or monomers into your sample.[3] This can compromise the purity of your experiment and lead to equipment failure.
Q2: Which plastics are generally safe to use with this compound? Fluoropolymers are the materials of choice due to their inherent chemical resistance.
-
Excellent: Perfluoroalkoxy (PFA) and Polytetrafluoroethylene (PTFE) offer the best resistance to chemical attack and are suitable for long-term exposure.[4]
-
Good: High-density polyethylene (HDPE) and Polypropylene (PP) can often be used for short-term applications or for less critical components, but should always be tested under your specific experimental conditions.[5]
-
Not Recommended: Avoid using Polyvinyl Chloride (PVC), Polystyrene (PS), and Polycarbonate (PC). These plastics are known to be susceptible to degradation and can leach undesirable compounds.[3]
Q3: What types of tubing and seals should I use for fluidic systems involving this compound? For dynamic applications like seals, O-rings, and tubing, material selection is critical.
-
Excellent: Perfluoroelastomers (FFKM), such as Kalrez®, offer the broadest chemical resistance. Fluoroelastomers (FKM), like Viton®, are also a very reliable choice for most applications.
-
Moderate to Poor: Elastomers like Nitrile (Buna-N), EPDM, and Silicone are generally not recommended. They are prone to significant swelling and degradation upon exposure to fluorinated solvents.[6]
Q4: Is this compound compatible with standard laboratory metals? Yes, this compound is generally compatible with common laboratory metals such as 316 and 304 Stainless Steel, Aluminum, and Brass. The primary consideration with metals is ensuring they are scrupulously clean and free of any organic residues or cutting oils that could be dissolved by the solvent.
Q5: What are the basic safety precautions for handling this compound? While this compound has low acute toxicity, it is crucial to handle it with appropriate care, similar to other laboratory solvents.
-
Ventilation: Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene for splash protection, but check manufacturer's guidelines for extended contact), safety goggles, and a lab coat.[7][8]
-
Thermal Decomposition: Avoid exposing this compound to high temperatures, as fluorinated compounds can decompose into hazardous substances like hydrogen fluoride (HF) at elevated temperatures.[9][10]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a scenario-based approach to resolving problems you might encounter during your experiments.
| Observed Problem | Probable Cause & Scientific Explanation | Recommended Solution & Action |
| Cloudiness, crazing (spiderweb cracks), or embrittlement of a plastic container or component. | Chemical Attack on the Polymer Matrix: This indicates a fundamental incompatibility. The solvent is permeating the plastic, causing irreversible damage to the polymer chains. This is common in amorphous plastics like polycarbonate and PVC when exposed to aggressive solvents.[11] | 1. Immediately transfer the solvent to a compatible container (PFA, PTFE, or glass).2. Discard the damaged plastic component to prevent catastrophic failure.3. Consult the Chemical Compatibility Tables below to select a suitable replacement material. |
| Elastomeric O-ring or seal has swollen, softened, or is leaking. | Solvent Absorption and Swelling: The principle of "like dissolves like" applies here. The solvent is being absorbed by the elastomer, causing it to swell and lose its mechanical properties and sealing force.[4] This leads to a compromised seal and potential leaks. | 1. Safely depressurize and drain the system.2. Replace the incompatible seal with a chemically resistant alternative, such as FKM (Viton®) or FFKM (Kalrez®).3. Before reassembly, inspect the sealing surfaces for any residue from the failed seal and clean if necessary. |
| Unexpected peaks in analytical results (e.g., GC-MS, HPLC) or failed assays. | Leaching of Contaminants: This is a strong indicator that your solvent is extracting plasticizers, antioxidants, or other additives from an incompatible material (e.g., tubing, container, pipette tips). Phthalates from PVC are a common example of such leached contaminants. | 1. Isolate the source of contamination by systematically replacing components with those of known high resistance (e.g., replace plastic tubing with PFA tubing).2. Run a solvent blank through the clean system to confirm the elimination of the contaminant.3. Implement the Protocol for Cleaning Laboratory Equipment (below) for all components that will contact the solvent. |
| Visible residue or film left on glassware after evaporation of this compound. | Pre-existing Contamination: this compound is an effective solvent for some organic compounds. The residue is likely from contamination on the glassware itself, not from the solvent. | 1. Ensure all glassware is meticulously cleaned before use.2. Adopt a rigorous cleaning procedure, such as the one outlined in the Protocol for Cleaning Laboratory Equipment , to remove any organic films or residues. |
Data & Protocols for Scientific Validation
Chemical Compatibility Tables
The following tables provide a general guide for material selection. It is imperative to test materials under your specific conditions of temperature, pressure, and exposure duration.[12][13]
Table 1: Compatibility of Plastics with this compound
| Material | Abbreviation | Compatibility Rating | Rationale & Expert Notes |
| Perfluoroalkoxy | PFA | Excellent | C-F and C-O bonds are highly resistant to chemical attack. The material of choice for bottles, liners, and tubing. |
| Polytetrafluoroethylene | PTFE | Excellent | Similar to PFA, extremely inert. Ideal for liners, stir bars, and seals. Not transparent. |
| High-Density Polyethylene | HDPE | Good | Can be used for short-term storage and general labware. May show some effect over long-term exposure.[14] Always verify for critical applications. |
| Polypropylene | PP | Good | Similar in performance to HDPE. Good for beakers, bottles, and containers for non-critical, short-term use.[12] |
| Polyvinyl Chloride | PVC | Not Recommended | Prone to significant leaching of plasticizers, leading to sample contamination and material degradation. |
| Polycarbonate | PC | Not Recommended | Susceptible to chemical attack, which can cause cracking and structural failure.[3] |
| Polystyrene | PS | Not Recommended | Readily attacked by many organic solvents; will soften or dissolve. |
Table 2: Compatibility of Elastomers with this compound
| Material | Common Names | Compatibility Rating | Rationale & Expert Notes |
| Perfluoroelastomer | FFKM, Kalrez® | Excellent | Offers the highest level of chemical and thermal resistance. The premium choice for critical seals and O-rings. |
| Fluoroelastomer | FKM, Viton® | Excellent | Widely used and highly resistant to fluorinated solvents. Provides a good balance of performance and cost for most sealing applications. |
| Ethylene Propylene Diene | EPDM | Not Recommended | Will experience significant swelling and loss of mechanical properties.[15] |
| Nitrile Rubber | NBR, Buna-N | Not Recommended | Poor compatibility; swells and degrades rapidly upon exposure. |
| Silicone | VMQ | Not Recommended | Shows significant swelling and should be avoided in direct contact with the solvent. |
Material Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate material for your application.
Experimental Protocols
Protocol 1: Material Compatibility Immersion Test
Objective: To empirically determine the compatibility of a material with this compound under your laboratory conditions.
Materials:
-
Material sample (coupon) of known weight and dimensions.
-
Glass vial with a PTFE-lined cap.
-
This compound.
-
Analytical balance.
-
Calipers.
Methodology:
-
Preparation: Cut a small, uniform piece of the material to be tested. Measure its dimensions with calipers and weigh it accurately on an analytical balance. Record these initial values.
-
Immersion: Place the material sample into a glass vial. Completely submerge the sample in this compound.
-
Sealing: Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Incubation: Store the vial at the intended operating temperature for a predetermined period (e.g., 24 hours, 7 days). Include a control vial with only the solvent.
-
Evaluation:
-
After the incubation period, carefully remove the material sample.
-
Allow the solvent to evaporate completely in a fume hood.
-
Visually inspect the sample for any changes in color, shape, or surface texture (e.g., cracking, softening).
-
Once dry, re-weigh the sample and measure its dimensions.
-
-
Analysis: Calculate the percent change in weight and dimensions. A significant change (>1-2%) or any visible degradation indicates incompatibility.
Protocol 2: Standard Operating Procedure for Cleaning Contaminated Equipment
Objective: To effectively remove this compound and potential leached contaminants from laboratory equipment. This procedure is adapted from established methods for cleaning equipment exposed to PFAS.[5][16]
Materials:
-
Low-phosphate laboratory detergent (e.g., Luminox®).
-
Warm tap water.
-
Deionized (DI) water.
-
Methanol (or another suitable organic solvent in which contaminants are soluble).
-
Appropriate waste containers.
Methodology:
-
Initial Rinse: Rinse the equipment with warm tap water to remove gross residues.[5]
-
Detergent Wash: Using a brush, scrub all surfaces of the equipment with a low-phosphate lab detergent solution.[5] This step is crucial for removing organic films where contaminants may have adsorbed.
-
Tap Water Rinse: Rinse the equipment thoroughly three times with tap water to remove all detergent.[5]
-
Deionized Water Rinse: Rinse the equipment three times with DI water to remove any remaining inorganic salts from the tap water.[5]
-
Solvent Rinse (if necessary): For suspected organic contamination, perform a final triple rinse with methanol.[5] This helps to remove any remaining organic leachates. Collect all solvent rinsate for proper hazardous waste disposal.
-
Drying: Allow the equipment to air-dry completely in a clean environment before reuse. Do not use paper towels or cloths that may reintroduce contaminants.[5]
References
- U.S. Environmental Protection Agency. (2019, October 3). SESD Operating Procedure for Field Equipment Cleaning and Decontamination.
- Sigma-Aldrich. Solvent Miscibility Table.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Dr. Sthamer. Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents.
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
- Azlon. CHEMICAL RESISTANCE OF PLASTICS.
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
- University of Virginia. Highlights in Chemistry: Solutions for Cleaning up PFAS.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
- U.S. Plastic Corp. CHEMICAL RESISTANCE CHART.
- Fluorogistx. Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
- Squarespace. Equipment Prep & Cleaning Procedure for PFAS Sampling.
- ResearchGate. (PDF) Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
- PlasticsEurope. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
- ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene.
- ResearchGate. Pharmaceutical applications of organofluorine compounds.
- Pesticide Environmental Stewardship. Cleaning, Maintenance, Storage and Disposal.
- Trelleborg. Materials Chemical Compatibility Guide.
- CP Lab Safety. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
- Plastics International. Chemical Resistance Chart.
- Gulf Rubber. Chemical Compatibility Guide.
- Prof Steven Abbott. Solvent Miscibility | Practical Solubility Science.
- Spears Manufacturing Company. Chemical Resistance Data For Elastomers.
- Trelleborg. Chemicals The chemical compatibility of a seal with the fluids in a system is critical to obtaining a reliable, long-lasting sea.
- Thermo Fisher Scientific. Nalgene plastic labware chemical resistance reference guide.
- Waters. (2025, November 21). Solvent miscibility.
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- 16. epa.gov [epa.gov]
Validation & Comparative
A Guide to Structural Elucidation: Cross-Validation of Perfluorodiglyme Characterization by NMR and IR Spectroscopy
Introduction: The Imperative of Precision in Fluorochemicals
Perfluorinated ethers, such as Perfluorodiglyme (bis(2-(trifluoromethoxy)ethyl) ether), are at the forefront of materials science, valued for their exceptional chemical inertness, thermal stability, and unique solvent properties. These characteristics make them indispensable in aggressive chemical environments, as high-performance lubricants, and as advanced heat-transfer fluids. For researchers and professionals in drug development and materials science, verifying the precise molecular structure and purity of these compounds is not merely a procedural step but a critical determinant of experimental success and product performance. An impurity or an isomeric misidentification can lead to failed reactions or unpredictable material behavior.
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive characterization of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how these orthogonal methods are synergistically employed for unambiguous structural cross-validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Atomic Blueprint
NMR spectroscopy is the definitive method for mapping the atomic framework of a molecule. It operates by probing the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) within a strong external magnetic field, revealing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that provides exquisite resolution.[1][2]
The Causality of the NMR Approach for this compound
Let's consider the structure of a representative this compound, CF₃-O-CF₂-CF₂-O-CF₂-CF₂-O-CF₃. Based on its symmetry, we can predict the expected signals in different NMR experiments. This predictive power is central to using NMR for structural validation.
-
¹⁹F NMR Spectroscopy: This is our primary tool. The large electronegativity of oxygen and adjacent fluorine atoms creates distinct electronic environments for each fluorine nucleus. We anticipate three unique signals corresponding to the three chemically non-equivalent fluorine groups: the terminal -OCF₃ groups, the -OCF₂- groups adjacent to them, and the central -CF₂-O-CF₂- groups. The integration of these signals should correspond to the ratio of fluorine atoms in these environments.
-
¹³C NMR Spectroscopy: While less sensitive than ¹⁹F NMR, ¹³C NMR provides a direct map of the carbon skeleton. The strong electron-withdrawing effect of fluorine atoms significantly deshields the carbon nuclei, shifting their signals downfield into a characteristic range.[3][4] For our target molecule, we expect to see three distinct signals for the three unique carbon environments.
-
¹H NMR Spectroscopy: In a pure sample of a perfluorinated compound, the ¹H NMR spectrum should be silent. Its value, therefore, lies in its ability to detect and quantify non-fluorinated, proton-containing impurities with high sensitivity.
Predicted NMR Data for this compound
The following table summarizes the anticipated NMR data. Chemical shifts (δ) are referenced to standard compounds (CFCl₃ for ¹⁹F, TMS for ¹³C) and are based on typical values for fluorinated ethers.[1][5][6]
| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights Provided |
| ¹⁹F | a : -OF ₃ | ~ -55 to -65 | Singlet | Confirms the trifluoromethoxy terminal groups. |
| ¹⁹F | b : -OF ₂- | ~ -80 to -95 | Triplet (coupling to c ) | Identifies the fluoromethylene groups adjacent to the terminal groups. |
| ¹⁹F | c : -F ₂O- | ~ -85 to -100 | Triplet (coupling to b ) | Confirms the central ether-linked fluoromethylene groups. |
| ¹³C | a' : -OC F₃ | ~ 115 to 125 | Quartet (J-coupling to F) | Provides evidence for the carbon skeleton and the number of attached fluorine atoms through C-F coupling patterns. |
| ¹³C | b' : -OC F₂- | ~ 110 to 120 | Triplet (J-coupling to F) | Distinguishes the different carbon environments based on their specific chemical shifts and splitting. |
| ¹³C | c' : -C F₂O- | ~ 112 to 122 | Triplet (J-coupling to F) | Cross-validates the carbon backbone structure inferred from ¹⁹F NMR. |
| ¹H | N/A | No signals expected | N/A | Absence of signals confirms high purity; presence indicates protonated impurities. |
Pillar 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Infrared (IR) spectroscopy complements NMR by providing a rapid and definitive confirmation of the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds.[7] Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique "fingerprint" of a molecule's functional components.
The Causality of the IR Approach for this compound
For this compound, our analysis focuses on two key regions of the IR spectrum:
-
C-F Stretching Region: Carbon-fluorine bonds are highly polar and produce exceptionally strong absorption bands. This is one of the most identifiable features in the IR spectrum of any organofluorine compound.
-
C-O-C Stretching Region: The ether linkages also have a characteristic strong absorption band due to the asymmetric stretching of the C-O-C bond.[8]
The presence and intensity of these bands provide robust evidence for the molecular structure, while the absence of bands for other functional groups (e.g., O-H stretch around 3300 cm⁻¹ or C=O stretch around 1715 cm⁻¹) is a crucial indicator of sample purity.
Characteristic IR Absorption Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights Provided |
| C-F Stretch | 1100 - 1350 | Very Strong | Unambiguously confirms the presence of extensive fluorination, a hallmark of the molecule.[9] |
| C-O-C Stretch | 1050 - 1150 | Strong | Confirms the presence of the ether functional groups that form the backbone of the glyme structure. |
Pillar 3: The Cross-Validation Workflow - A Self-Validating System
Neither technique alone provides a complete picture with absolute certainty. NMR excels at defining the precise atomic arrangement and connectivity, while IR confirms the presence of the expected chemical bonds. True analytical trustworthiness is achieved when the data from both are integrated in a cross-validation workflow.
Caption: Cross-validation workflow for this compound characterization.
Experimental Protocols for Robust Data Acquisition
The integrity of the final data rests on meticulous experimental execution. The following protocols represent field-proven, self-validating methodologies.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Prepare a ~5% (v/v) solution of the this compound sample in deuterated chloroform (CDCl₃). CDCl₃ is chosen for its ability to dissolve the sample and provide a deuterium signal for the instrument's field-frequency lock. Add a small amount of a reference standard, such as trichlorofluoromethane (CFCl₃), if precise chemical shift referencing is required, though modern spectrometers can reference internally.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard, single-pulse ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 8-16) is typically sufficient.
-
Ensure the spectral width is large enough to encompass all expected signals (a range of ~100 ppm is a safe starting point for this type of molecule).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This involves irradiating proton frequencies to collapse C-H coupling, simplifying the spectrum. For this compound, this is less critical but standard practice.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more, depending on concentration).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift axis. Integrate the signals in the ¹⁹F spectrum to determine the relative ratios of the different fluorine environments.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: This is a key advantage of ATR-FTIR—minimal sample prep is needed. Place a single drop of the neat this compound liquid directly onto the ATR crystal (typically diamond or zinc selenide).
-
Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, run a background scan with the clean, empty ATR crystal. This is crucial as it measures the ambient atmosphere (H₂O, CO₂), which is then subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.
-
Data Processing and Cleaning: The instrument software will automatically perform the Fourier transform and subtract the background spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion: The Power of Orthogonal Methodologies
The robust characterization of this compound is not achieved by a single "magic bullet" technique. Instead, it relies on the intelligent application of orthogonal methods. NMR spectroscopy provides the detailed, high-resolution structural map, revealing the specific arrangement of every carbon and fluorine atom. Infrared spectroscopy offers a rapid and unequivocal confirmation of the essential chemical bonds and functional groups that define the molecule as a perfluorinated ether.
By following a logical cross-validation workflow, researchers, scientists, and drug development professionals can have the highest degree of confidence in the identity and purity of their materials. This analytical rigor is the foundation upon which reliable research and development are built, ensuring that experimental outcomes are a true reflection of the chemistry at hand, not the result of uncharacterized starting materials.
References
-
Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. ResearchGate. Available at: [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace. Available at: [Link]
-
Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. Research Collection. Available at: [Link]
-
Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]
-
Investigating the relationship between infrared spectra of shared protons in different chemical environments: a comparison of protonated diglyme and protonated water dimer. PubMed. Available at: [Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. Available at: [Link]
-
Spectroscopy of Ethers. OpenStax adaptation. Available at: [Link]
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004193). Human Metabolome Database. Available at: [Link]
-
NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. SciSpace. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]
-
Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. ACS Publications. Available at: [Link]
-
Infrared and EPR Spectroscopic Studies of 2-C2H2F and 1-C2H2F Radicals Isolated in Solid Argon. Semantic Scholar. Available at: [Link]
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IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. YouTube. Available at: [Link]
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Fluorine-19 nmr chemical shifts (pprn)'. ResearchGate. Available at: [Link]
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A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Amanchukwu. Available at: [Link]
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Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Nature. Available at: [Link]
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13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. ResearchGate. Available at: [Link]
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Infrared Spectroscopy of Li+ Solvation in Diglyme: Ab Initio Molecular Dynamics and Experiment. PubMed Central. Available at: [Link]
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NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Available at: [Link]
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1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. The Royal Society of Chemistry. Available at: [Link]
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13C-NMR. University of Calgary. Available at: [Link]
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Fluorinated Ethers of Cannabinol (CBN). MDPI. Available at: [Link]
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19Flourine NMR. University of Ottawa. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
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13C NMR Spectroscopy. Thieme. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to Perfluorodiglyme and Dimethyl Sulfoxide (DMSO) as Reaction Media
Introduction
The choice of a reaction solvent is a critical parameter in chemical synthesis, capable of dictating reaction rates, influencing selectivity, and in some cases, enabling or inhibiting reactivity altogether. Among the vast arsenal of available solvents, dimethyl sulfoxide (DMSO) has long been a workhorse in both academic and industrial laboratories. Its strong dipolar aprotic nature makes it an excellent medium for a wide range of reactions, particularly those involving anionic nucleophiles. However, the emergence of highly fluorinated solvents, such as perfluorodiglyme, presents a compelling alternative, offering a unique set of properties that can be advantageous in specific contexts, including electrochemical applications and reactions requiring high thermal stability.
This guide provides a comprehensive comparison of this compound and dimethyl sulfoxide, moving beyond a simple recitation of physical properties to an in-depth analysis of their performance in relevant chemical transformations. We will explore the fundamental physicochemical differences that underpin their divergent behaviors and provide experimental frameworks for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to make an informed decision on solvent selection to optimize their synthetic routes.
Physicochemical Properties: A Tale of Two Solvents
The dramatic difference in the performance of DMSO and this compound stems from their distinct molecular structures. DMSO's polar nature is a result of the strong dipole moment of the sulfoxide bond. In contrast, the high electronegativity of fluorine atoms in this compound leads to a molecule with a low dielectric constant and weak intermolecular forces. These differences are summarized below.
| Property | This compound (Diglyme, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-methoxyhexane) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C7H3F13O2 | C2H6OS |
| Molar Mass | 382.08 g/mol | 78.13 g/mol |
| Boiling Point | 103-105 °C | 189 °C |
| Melting Point | -40 °C | 18.5 °C |
| Density | 1.59 g/mL | 1.1004 g/mL |
| Viscosity | 1.1 mPa·s (at 25 °C) | 1.996 mPa·s (at 25 °C) |
| Dielectric Constant | ~7.9 | 47.2 |
| Solubility in Water | Immiscible | Miscible |
| Key Features | High thermal stability, chemical inertness, low surface tension, poor solubility for most substrates. | High polarity, strong solvating power for cations, excellent solvent for a wide range of organic and inorganic compounds. |
Performance in Chemical Reactions: A Mechanistic Perspective
The choice between this compound and DMSO is not merely a matter of solubility but a strategic decision that can profoundly impact reaction outcomes.
Nucleophilic Substitution Reactions
In classic S_N2 reactions, DMSO is often the solvent of choice. Its ability to solvate cations while leaving anions relatively "naked" and highly reactive significantly accelerates reaction rates. This compound, with its non-polar, non-coordinating nature, is generally a poor choice for such transformations as it fails to dissolve and stabilize the charged intermediates that are central to the reaction mechanism.
Organometallic Chemistry and Cross-Coupling Reactions
The story is more nuanced in organometallic chemistry. While DMSO can act as a ligand and stabilize catalytic species, it can also be too strongly coordinating, leading to catalyst inhibition in some cases. This compound, being exceptionally non-coordinating, can provide a "cleaner" reaction environment where the ligand-metal interactions are not complicated by the solvent. However, the limited solubility of many organometallic reagents and substrates in perfluorinated solvents remains a significant hurdle.
Electrochemical Applications
This is an area where this compound and its analogs excel. Their high chemical and electrochemical stability, wide electrochemical windows, and low viscosity make them ideal components of electrolytes in high-voltage lithium-ion batteries and other electrochemical devices. DMSO, while having a high dielectric constant, is more susceptible to oxidation and reduction, limiting its operating voltage range.
Experimental Protocol: Evaluating Solvent Effects on a Suzuki-Miyaura Cross-Coupling Reaction
To provide a practical framework for comparison, we outline a general protocol for testing the efficacy of this compound versus DMSO in a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system where the primary variable is the reaction medium.
Objective:
To compare the reaction yield and kinetics of the coupling of 4-bromoanisole with phenylboronic acid using a standard palladium catalyst in both this compound and DMSO.
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
This compound (anhydrous)
-
DMSO (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, stir bars, heating block
-
GC-MS for analysis
Workflow Diagram
Caption: Workflow for comparing solvent performance in a Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation of Reagents: In two separate reaction vials equipped with stir bars, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). Add a known amount of an internal standard (e.g., 50 µL of dodecane).
-
Solvent Addition: To one vial, add 5 mL of anhydrous DMSO. To the second vial, add 5 mL of anhydrous this compound.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a minimal amount of a co-solvent if necessary (e.g., THF), as the catalyst may not be soluble in this compound.
-
Reaction Initiation: Add an equal amount of the catalyst stock solution to each reaction vial.
-
Reaction Conditions: Seal the vials and place them in a preheated heating block at 80 °C. Stir the reactions vigorously.
-
Monitoring the Reaction: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.
-
Workup and Analysis: Quench the aliquot with water and extract the organic components with a suitable solvent like ethyl acetate. Analyze the organic extract by GC-MS to determine the consumption of starting material and the formation of the product relative to the internal standard.
-
Data Interpretation: Plot the yield as a function of time for both solvents to compare reaction rates and final yields.
Safety, Handling, and Environmental Considerations
A comprehensive comparison must include practical handling and safety information.
| Consideration | This compound | Dimethyl Sulfoxide (DMSO) |
| Toxicity | Generally considered to have low toxicity, but can decompose into hazardous substances at high temperatures. | Low toxicity, but readily penetrates the skin and can carry dissolved toxic substances with it. |
| Flammability | Non-flammable. | Flammable with a flash point of 89 °C. |
| Handling | Standard laboratory PPE (gloves, safety glasses). Work in a well-ventilated area. | Impermeable gloves (e.g., butyl rubber) are essential due to skin penetration. Work in a well-ventilated area. |
| Environmental | Per- and polyfluoroalkyl substances (PFAS) are under scrutiny for their environmental persistence. | Biodegradable, but can form DMSO2 and other persistent products in the atmosphere. |
Conclusion and Recommendations
The choice between this compound and DMSO is highly application-dependent.
-
Choose DMSO when:
-
High polarity is required to dissolve polar or ionic reagents.
-
The reaction is known to be accelerated in polar aprotic media (e.g., S_N2 reactions).
-
Cost is a primary consideration, as DMSO is significantly less expensive.
-
-
Choose this compound when:
-
Extreme thermal stability and chemical inertness are paramount.
-
A non-coordinating medium is necessary to avoid catalyst inhibition.
-
The application is in electrochemistry, where a wide electrochemical window is required.
-
Working in a biphasic system where separation from an aqueous or hydrocarbon phase is desired.
-
Ultimately, the optimal solvent is the one that provides the best balance of reactivity, selectivity, cost, and safety for a specific chemical transformation. The experimental protocol provided in this guide offers a robust starting point for making an evidence-based decision tailored to your unique research needs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link].
Safety Operating Guide
Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Handling Perfluorodiglyme
In the fast-paced world of research and development, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust safety protocols, especially when working with novel and specialized chemical entities. This guide is dedicated to providing you, my fellow researchers, scientists, and drug development professionals, with essential, immediate safety and logistical information for handling Perfluorodiglyme. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource that extends beyond the product itself.
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents unique handling challenges due to its physical and chemical properties. While specific toxicological data for this compound may be limited, the broader class of PFAS compounds necessitates a cautious and well-documented approach to personal protection. The principles outlined here are grounded in established safety science and best practices for handling similar perfluorinated compounds.
The Foundation of Safety: Understanding the Hazard
The primary routes of potential exposure in a laboratory setting are inhalation of vapors and direct skin contact. Although many perfluorinated liquids have low vapor pressure at room temperature, the risk of generating aerosols or vapors increases with heating or agitation. Therefore, a comprehensive PPE strategy must address both of these exposure pathways.
Your Armor in the Lab: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. The following recommendations provide a robust baseline for handling this compound in a typical laboratory setting.
Eye and Face Protection: Your First Line of Defense
Why it's critical: Accidental splashes are a significant risk in any laboratory. This compound, like many organic solvents, can cause eye irritation.
What to use:
-
Safety Glasses with Side Shields: For handling small quantities on an open bench.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashing, such as during transfers of larger volumes or when the substance is heated. These should be worn over prescription glasses.[3]
-
Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face, especially during procedures with a high potential for splashing or aerosol generation.[3]
Skin Protection: Beyond the Lab Coat
A standard lab coat is a fundamental component of laboratory attire, but when handling this compound, more specific skin protection is warranted.
a. Gloves: The Critical Barrier
The Challenge: Perfluorinated compounds can be challenging for glove selection due to their unique chemical properties. The ideal glove material provides a sufficient barrier without compromising dexterity.
Recommendations: While specific permeation data for this compound is not available, general guidance for perfluorinated compounds suggests the following:
| Glove Material | Recommendation Rationale |
| Nitrile | Offers good resistance to a range of chemicals and is a common choice for general laboratory use. However, for prolonged contact, its effectiveness against perfluorinated compounds may be limited.[4][5] |
| Butyl Rubber | Known for its high resistance to permeation by many organic solvents. It is a strong candidate for handling this compound, especially for extended-duration tasks.[4] |
| Viton™ | A fluoroelastomer that provides excellent resistance to a broad spectrum of chemicals, including many fluorinated compounds. |
Crucial Field Insight: Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[5][6] It is also best practice to double-glove, wearing a lighter, disposable glove (e.g., nitrile) under a more robust glove (e.g., butyl rubber) for added protection and ease of decontamination.
Experimental Protocol: Glove Selection Validation Before initiating any new procedure involving significant quantities of this compound, it is prudent to perform a simple glove integrity test.
-
Don the selected gloves.
-
Handle a small, contained amount of the substance.
-
After the task, carefully remove the outer glove.
-
Inspect the inner glove for any signs of degradation, discoloration, or permeation.
-
Document the results in your laboratory notebook.
b. Lab Coat and Apron:
-
A chemically resistant lab coat , preferably with long sleeves and elastic cuffs, should be worn at all times.
-
For tasks with a higher risk of spills, such as transferring large volumes, a chemically resistant apron made of a material like neoprene or PVC should be worn over the lab coat.
Respiratory Protection: An Invisible Shield
When is it necessary? While this compound has a relatively low vapor pressure, respiratory protection becomes essential under certain conditions:
-
Heating the substance: This will significantly increase its vapor pressure.
-
Aerosol-generating procedures: Sonication, vortexing, or spraying can create fine droplets that can be inhaled.
-
Poorly ventilated areas: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
What to use:
-
For most laboratory applications within a fume hood, no respiratory protection is necessary.
-
If work must be performed outside of a fume hood where there is a potential for inhalation exposure, a respirator with an organic vapor cartridge is recommended. The specific type of respirator should be determined by a qualified industrial hygienist based on a risk assessment.
Workflow for PPE Selection:
Caption: A risk-based workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Safe Handling from Bench to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Engineering Controls: Your Primary Barrier
The most effective way to minimize exposure is to use engineering controls.
-
Chemical Fume Hood: Always handle this compound in a properly functioning chemical fume hood. This is the most critical engineering control for preventing inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Safe Work Practices: The Human Element
-
Minimize Quantities: Use the smallest amount of this compound necessary for your experiment.
-
Avoid Contamination: Keep containers tightly sealed when not in use.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Emergency Preparedness: Have an emergency plan in place for spills and exposures. Ensure that a safety shower and eyewash station are readily accessible.
Disposal Plan: A Responsible End-of-Life for this compound
As a PFAS compound, the disposal of this compound and any contaminated materials requires careful consideration to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All waste contaminated with this compound, including gloves, disposable lab coats, and used containers, must be collected in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste: Contains Per- and Polyfluoroalkyl Substances (PFAS)".
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of PFAS waste. They will have established procedures that comply with local, state, and federal regulations.
-
Do Not Drain Dispose: this compound should never be disposed of down the drain.[8]
-
Incineration: High-temperature incineration is a common disposal method for PFAS-containing waste, but this must be done at a facility specifically permitted for such waste.[9]
Disposal Decision Tree:
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
